Phenylalanine boronic acid
Description
Properties
Molecular Formula |
C8H12BNO2 |
|---|---|
Molecular Weight |
165.00 g/mol |
IUPAC Name |
[(1R)-1-amino-2-phenylethyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,11-12H,6,10H2/t8-/m0/s1 |
InChI Key |
OAZCLPVPUZOYGA-QMMMGPOBSA-N |
Isomeric SMILES |
B([C@H](CC1=CC=CC=C1)N)(O)O |
Canonical SMILES |
B(C(CC1=CC=CC=C1)N)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for Phenylalanine Boronic Acid Derivatives
Palladium-Catalyzed Cross-Coupling Strategies for C-B Bond Formation
Palladium-catalyzed cross-coupling reactions have become a cornerstone for the formation of carbon-boron (C-B) bonds, offering a versatile and efficient route to arylboronic acids and their esters. nobelprize.orgillinois.edu These reactions typically involve the coupling of an organic halide or triflate with a boron-containing reagent in the presence of a palladium catalyst. nobelprize.orgyoutube.com The mechanism generally proceeds through a catalytic cycle involving oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the boron reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. youtube.comillinois.edunih.govnih.gov
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for C-C bond formation, and its application has been extended to the synthesis of arylboronic acids through the borylation of aryl halides. illinois.edugoogle.comnih.gov In the context of phenylalanine boronic acid synthesis, this typically involves the reaction of a halogenated phenylalanine derivative, such as 4-iodophenylalanine, with a diboron (B99234) compound in the presence of a palladium catalyst. nih.govgoogle.com
The selection of protecting groups for the amine and carboxylic acid functionalities of the phenylalanine precursor is crucial for the success of the coupling reaction. For instance, the use of N-Boc-protected 4-iodophenylalanine is common. google.com Research has shown that protecting the carboxylic acid group, for example as a benzyl (B1604629) ester, can improve the yield of the borylation step. google.com Various palladium catalysts and ligands have been employed to optimize the reaction, with systems like PdCl2(dppf) being effective. organic-chemistry.org The choice of base is also a critical parameter, with potassium acetate (B1210297) (KOAc) often being used. organic-chemistry.org
Table 1: Examples of Suzuki-Miyaura Borylation of Halogenated Phenylalanine Precursors This table is interactive and can be sorted by clicking on the column headers.
| Precursor | Borylating Agent | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| (S)-N-Boc-4-iodophenylalanine | Bis(pinacolato)diboron (B136004) | PdCl2(dppf) | KOAc | Dioxane | High | google.com |
| Dibenzyl-protected 4-iodophenylalanine | Trialkoxyborane | Not specified | Grignard reagent | THF | ~50-91% | nih.gov |
| t-Bu ester of Boc-protected 4-iodophenylalanine | B(OBu)3 | Not specified | i-PrMgCl/LiCl | THF/Toluene | >80% | nih.gov |
Diboron compounds, particularly bis(pinacolato)diboron (B₂pin₂), are the most commonly used reagents for the palladium-catalyzed borylation of aryl halides and triflates. organic-chemistry.orgmdpi.comnih.gov The Miyaura borylation, a key example of this type of reaction, involves the cross-coupling of B₂pin₂ with an aryl halide. organic-chemistry.org This method is valued for its operational simplicity and the stability of the resulting pinacol (B44631) boronate esters, which are amenable to standard purification techniques and are stable in air. organic-chemistry.org
Other diboron reagents have also been developed and utilized. For instance, tetrakis(dimethylamino)diboron (B157049) has been reported as an effective borylating agent in palladium-catalyzed reactions with aryl and heteroaryl halides. nih.gov This reagent is a precursor to both bis-boronic acid (BBA) and B₂pin₂, making its direct use a more atom-economical approach. nih.gov The reaction conditions, including the choice of palladium precatalyst and ligands, can be tailored to the specific diboron reagent being used. nih.gov
Functionalization of Phenylalanine and Tyrosine Derivatives for Boronic Acid Introduction
An alternative to the direct borylation of a halogenated phenylalanine is the functionalization of existing amino acid derivatives, such as tyrosine, to introduce the boronic acid group. nih.govacs.orgacs.org This approach leverages the inherent functionality of the amino acid side chain to facilitate the C-B bond formation.
Tyrosine, with its phenolic side chain, is a readily available starting material for the synthesis of 4-borono-phenylalanine. nih.gov The hydroxyl group of the tyrosine can be activated to create a good leaving group, which can then be displaced in a palladium-catalyzed borylation reaction. Common activation strategies include the conversion of the phenol (B47542) to a triflate (-OTf) or a nonaflate (-ONf). nih.gov
This transformation is highly sensitive to the reaction conditions, including the choice of catalyst and the boron source. nih.gov For example, N-Cbz-protected tyrosine benzyl ester can be converted to its corresponding triflate or nonaflate, which then undergoes a cross-coupling reaction with a diboron reagent to yield the desired boronate ester. nih.gov
Table 2: Phenol Activation Strategies for Borylation This table is interactive and can be sorted by clicking on the column headers.
| Starting Material | Activating Group | Borylation Conditions | Product | Reference |
|---|---|---|---|---|
| Cbz-Tyr-OBn | Triflate | Pd-catalyzed coupling with diboron reagent | Cbz-BPA(ester)-OBn | nih.gov |
| Cbz-Tyr-OBn | Nonaflate | Pd-catalyzed coupling with diboron reagent | Cbz-BPA(ester)-OBn | nih.gov |
Direct C-H borylation is an attractive strategy as it avoids the need for pre-functionalized starting materials like aryl halides or triflates. rsc.orgrsc.orgresearchgate.net Electrophilic borylation involves the reaction of an electron-rich aromatic ring with an electrophilic boron species. While this approach is well-established for many aromatic compounds, its application directly to phenylalanine requires careful consideration of the directing effects of the substituents on the phenyl ring.
Intramolecular electrophilic C–H borylation has emerged as a powerful transition-metal-free method for creating C–B bonds. rsc.orgresearchgate.net This process often involves a directing group that positions the electrophilic boron reagent in proximity to the C-H bond to be functionalized. researchgate.net While specific examples for the direct electrophilic borylation of phenylalanine are not as common as cross-coupling methods, the principles of electrophilic aromatic substitution suggest that the amino acid side chain would direct borylation to the ortho and para positions. However, achieving high regioselectivity for the desired para-isomer can be challenging and may require the use of specifically designed directing groups or catalysts.
Enantioselective Synthesis of this compound Isomers and Analogs
The biological activity of this compound derivatives is often dependent on their stereochemistry. For instance, the L-isomer of 4-borono-phenylalanine (L-BPA) is the active form used in BNCT. nih.gov Therefore, enantioselective synthesis is of paramount importance. nih.gov As mentioned earlier, synthetic strategies are often categorized as "Chirality First" or "Boron First". nih.gov
The "Chirality First" approach, which starts with an enantiopure amino acid like L-phenylalanine or L-tyrosine, inherently preserves the desired stereochemistry at the alpha-carbon. nih.gov The subsequent borylation reactions described in the sections above are then carried out on these chiral precursors.
The "Boron First" approach involves the synthesis of a racemic or achiral boronic acid-containing building block, followed by the introduction of the chiral amino acid moiety. nih.gov This often requires a resolution step or an asymmetric transformation to obtain the desired enantiomer. For example, racemic 4-bromomethylphenylboric acid can be reacted with a chiral glycine (B1666218) equivalent in an asymmetric fashion. nih.gov Chemoenzymatic methods, which utilize enzymes for stereoselective transformations, can also be employed to resolve racemic mixtures or to create the chiral center with high enantiomeric excess.
Another approach to obtaining enantiopure α-aminoboronic acids is through the catalytic asymmetric hydroboration of enamides or the nucleophilic addition of boron to imines. rsc.org For example, rhodium-catalyzed enantioselective hydroboration of α-arylenamides has been shown to produce α-aminoboronic esters with excellent enantioselectivities. rsc.org
Control of Stereochemistry in Boronic Acid Synthesis
The control of stereochemistry is a critical aspect in the synthesis of boronic acid derivatives of amino acids, as the biological activity of these molecules is often dependent on their three-dimensional structure. In the synthesis of this compound and its derivatives, stereocontrol is typically focused on establishing the desired configuration at the α-carbon of the amino acid backbone.
One powerful strategy for achieving high stereocontrol is the use of lithiation-borylation reactions . This methodology has proven effective in the assembly of molecules with multiple stereogenic centers. The process involves the reaction of a chiral starting material with a boronic ester, allowing for the creation of new stereocenters with a high degree of diastereoselectivity. This approach has been successfully applied to the total synthesis of complex natural products, demonstrating its robustness and reliability in controlling stereochemistry. nih.gov
Another key strategy involves the use of chiral auxiliaries or catalysts. For instance, in the synthesis of deuterated phenylalanine derivatives, an N-phthaloyl protecting group can be modified to introduce a chiral center, which then directs the stereochemical outcome of subsequent reactions. anu.edu.au This "recall of stereochemistry" allows for the preparation of specific stereoisomers.
Furthermore, the stereochemical integrity of the final product can be influenced by the choice of reaction conditions and reagents. For example, in Suzuki cross-coupling reactions used to synthesize aryl-substituted compounds, the stereochemistry of the starting materials can be retained in the product under appropriate catalytic conditions. semanticscholar.org Careful selection of the palladium catalyst and ligands is crucial to prevent isomerization or racemization.
Asymmetric Synthesis of Amino Acid Boronic Acid Derivatives
The asymmetric synthesis of amino acid boronic acid derivatives is a highly sought-after goal in medicinal chemistry due to the therapeutic potential of these compounds. Catalytic methods, particularly those employing transition metals, have emerged as powerful tools for achieving high enantioselectivity.
Copper-catalyzed reactions have been extensively explored for the asymmetric synthesis of α-amino boronic acid derivatives. One notable approach involves the enantioselective hydroamination of alkenyl boronates. Another significant copper-catalyzed method is the asymmetric borylation of N-tert-butanesulfinyl imines with bis(pinacolato)diboron, which proceeds efficiently using a Cu(II) catalyst. researchgate.net This reaction is advantageous as it can be performed on the benchtop in air at room temperature with low catalyst loadings, providing access to a variety of α-sulfinamido boronate esters in good yields and with high stereoselectivity.
In addition to copper catalysis, palladium-catalyzed cross-coupling reactions are widely used for the synthesis of enantiomerically pure 4-borono-L-phenylalanine (L-BPA). scispace.comnih.gov This approach typically involves the coupling of a protected 4-iodo-L-phenylalanine derivative with a boron source like pinacolborane. The choice of palladium catalyst and ligands is critical for the success of these reactions. For example, [PdCl2(dppf)] has been shown to be an effective catalyst for the smooth reaction of various protected 4-iodo-L-phenylalanine derivatives with pinacolborane. nih.gov
More recently, engineered enzymes are being explored for the asymmetric synthesis of unnatural amino acids. Phenylalanine ammonia (B1221849) lyases (PALs) have been engineered for the direct asymmetric synthesis of β-branched aromatic α-amino acids, which presents a promising biocatalytic approach to controlling stereochemistry. nih.gov
Below is a table summarizing some catalytic asymmetric methods for the synthesis of amino acid boronic acid derivatives:
| Catalyst System | Substrate | Product | Key Features |
| Cu(II) | N-tert-butanesulfinyl imines and bis(pinacolato)diboron | α-Sulfinamido boronate esters | Air- and moisture-stable catalyst, proceeds at room temperature. researchgate.net |
| [PdCl2(dppf)] | Protected 4-iodo-L-phenylalanine and pinacolborane | Protected 4-borono-L-phenylalanine | Efficient for the synthesis of L-BPA. nih.gov |
| Maruoka catalyst | N-protected alanine (B10760859) tert-butyl ester | (S)-2-amino-3-(4-boronophenyl)-2-methylpropanoic acid | Enantioselective alkylation followed by Miyaura borylation. semanticscholar.org |
Synthetic Routes for Positional Isomers of this compound (e.g., 3-BPA, 4-BPA)
The synthesis of positional isomers of this compound, such as 3-boronophenylalanine (3-BPA) and 4-boronophenylalanine (4-BPA), has been a subject of significant research interest.
Synthesis of 4-Boronophenylalanine (4-BPA)
The synthesis of 4-BPA can be broadly categorized into three main approaches based on the key bond-forming step:
Introduction of the amino acid group: This was the strategy used in the first synthesis of BPA by Snyder et al., which involved the reaction of 4-dihydroxyborylbenzyl bromide with diethyl acetamidomalonate. nih.gov
Coupling of alanine with a phenyl boronic acid derivative: This approach involves forming the C2–Car bond between the phenyl ring and an L-alanine fragment. nih.gov
Introduction of the boronic acid group into phenylalanine: This is a widely used modern approach that utilizes palladium-catalyzed cross-coupling reactions. A protected L-4-iodophenylalanine is coupled with a diboronic acid dipinacolate, followed by deprotection to yield L-BPA. nih.gov This method is advantageous as it starts with a commercially available enantiomeric amino acid. nih.gov
A practical method for the synthesis of enantiomerically pure L-BPA involves the palladium-catalyzed cross-coupling of pinacolborane with protected L-tyrosine or 4-iodo-L-phenylalanine derivatives. scispace.comnih.gov For instance, N-benzyloxycarbonyl-4-iodo-L-phenylalanine benzyl ester reacts smoothly with pinacolborane in the presence of a [PdCl2(dppf)] catalyst. nih.gov
Synthesis of 3-Boronophenylalanine (3-BPA)
The synthesis of 3-BPA has also been reported, often following similar strategies to those used for 4-BPA, but starting with a meta-substituted precursor. chem-station.com The synthesis of 3-BPA has been performed according to previously reported methods, highlighting its accessibility for research purposes. chem-station.com 3-BPA has garnered interest due to its significantly higher water solubility compared to 4-BPA. chem-station.com
The following table outlines a general synthetic scheme for 4-BPA via palladium-catalyzed cross-coupling:
| Starting Material | Reagents | Intermediate | Final Product |
| Protected 4-iodo-L-phenylalanine | Pinacolborane, Pd catalyst (e.g., [PdCl2(dppf)]) | Protected 4-(pinacolatoboryl)-L-phenylalanine | 4-Borono-L-phenylalanine (after deprotection) |
Protecting Group Strategies for Boronic Acid and Amino Acid Moieties in Synthesis
The synthesis of this compound derivatives requires careful selection of protecting groups for both the boronic acid and the amino acid functionalities to prevent unwanted side reactions.
Protecting Groups for Boronic Acids:
Boronic acids are often protected to enhance their stability and to avoid undesirable reactions such as trimeric boroxin formation. google.com Common protecting groups for boronic acids are cyclic boronic acid esters. google.com
Pinacol esters (pin) are the most popular protecting group for boronic acids. They are stable enough for purification by column chromatography but can be used directly in Suzuki coupling reactions. google.com
1,8-Diaminonaphthalene (dan) forms a very stable protected boronic acid derivative due to the donation of electron density from the nitrogen lone pairs to the empty orbital of the boron atom. google.com
N-methyliminodiacetic acid (MIDA) esters are stable under a variety of conditions, including hydrolytic, oxidative, and reductive environments. google.com
Trifluoroborate salts are another strategy for protecting boronic acids. google.com
Protecting Groups for Amino Acids:
The amino and carboxylic acid groups of phenylalanine must also be protected during the synthesis.
Amino Group Protection:
Benzyloxycarbonyl (Cbz or Z): A common protecting group for the amino function. nih.gov
tert-Butoxycarbonyl (Boc): Another widely used protecting group for the amino group. iris-biotech.de
Dibenzyl (Bn2): Can be used to protect the amino group. nih.gov
Carboxylic Acid Protection:
Benzyl ester (OBzl): Often used to protect the carboxylic acid. nih.gov
Combined Protection:
Oxazolidinones: Can be formed from the amino acid to protect both the amino and carboxylic acid groups simultaneously. nih.gov
The choice of protecting groups is crucial and should be orthogonal, meaning that one group can be removed without affecting the others. For example, a pinacol ester on the boronic acid can be stable while Boc or Cbz groups on the amino acid are manipulated. The pinanediol protection for boronate has been noted to prevent peptide aggregation during synthesis when multiple boronate residues are incorporated. nih.gov
The following table provides examples of protecting group strategies:
| Functional Group | Protecting Group | Abbreviation |
| Boronic Acid | Pinacol | pin |
| Boronic Acid | 1,8-Diaminonaphthalene | dan |
| Boronic Acid | N-methyliminodiacetic acid | MIDA |
| Amino Group | Benzyloxycarbonyl | Cbz, Z |
| Amino Group | tert-Butoxycarbonyl | Boc |
| Carboxylic Acid | Benzyl ester | OBzl |
Chemoenzymatic Synthesis of this compound
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. This approach is particularly valuable for the synthesis of unnatural amino acids like this compound, where stereoselectivity is paramount.
While specific chemoenzymatic routes exclusively for this compound are not extensively detailed in the provided search results, the principles and methods for synthesizing other unnatural amino acids can be applied. A common chemoenzymatic strategy involves the enzymatic resolution of a racemic mixture of an amino acid precursor. nih.gov For instance, a general process for producing optically pure amino acids involves the use of an enzymatic kinetic resolution of racemic amino acid amides. nih.gov
More advanced chemoenzymatic cascades are being developed. For example, the combination of enzymatic transamination and chemical imine hydrogenation has been used for the synthesis of branched cyclic amino acids. In this approach, an aminotransferase is used to convert a diketoacid to an imino acid, which is then hydrogenated in a one-pot reaction to the desired cyclic amino acid with high diastereoselectivity.
Furthermore, engineered enzymes are showing great promise. Phenylalanine ammonia lyases (PALs) have been engineered to catalyze the direct asymmetric amination of cinnamic acid derivatives, offering a potential biocatalytic route to phenylalanine analogs. nih.gov The integration of biocatalysis with photoredox catalysis is another emerging area for the synthesis of non-canonical amino acids.
A hypothetical chemoenzymatic route to an enantiomerically pure this compound derivative could involve:
Chemical Synthesis: Preparation of a racemic precursor of a this compound derivative.
Enzymatic Resolution: Use of a stereoselective enzyme, such as a lipase (B570770) or an amidase, to selectively react with one enantiomer of the racemic precursor, allowing for the separation of the two enantiomers.
The following table lists enzymes that are relevant to the chemoenzymatic synthesis of amino acids:
| Enzyme Class | Reaction Type | Application in Amino Acid Synthesis |
| Lipases/Amidases | Kinetic Resolution | Separation of racemic mixtures of amino acid derivatives. nih.gov |
| Aminotransferases | Transamination | Conversion of keto acids to amino acids. |
| Phenylalanine Ammonia Lyases (PALs) | Asymmetric Amination | Direct synthesis of phenylalanine analogs from cinnamic acids. nih.gov |
Mechanistic Investigations of Phenylalanine Boronic Acid Interactions with Biomolecules
Enzyme Inhibition Mechanisms by Phenylalanine Boronic Acid and Its Conjugates
This compound and its derivatives have been extensively studied as potent inhibitors of various enzymes, primarily due to the unique chemical properties of the boronic acid moiety. Their inhibitory actions are often characterized by the formation of stable, yet reversible, covalent bonds with key active site residues.
Formation of Transition State Analog Adducts with Serine Proteases
A primary mechanism by which this compound inhibits serine proteases is by acting as a transition state analog. In the normal catalytic process of serine proteases, a tetrahedral transition state is formed when the hydroxyl group of the active site serine attacks the carbonyl carbon of the scissile peptide bond. This compound mimics this unstable intermediate. The electrophilic boron atom readily accepts a lone pair of electrons from the oxygen of the catalytic serine residue (e.g., Ser195 in chymotrypsin). This interaction results in the formation of a stable tetrahedral boronate adduct, which is a mimic of the high-energy tetrahedral intermediate of peptide hydrolysis. This stable complex effectively sequesters the enzyme, preventing it from proceeding with its normal catalytic cycle. The geometry of the resulting adduct closely resembles the natural transition state, leading to very tight binding and potent inhibition.
Reversible Covalent Binding with Active Site Residues
The hallmark of boronic acid inhibitors, including this compound, is their ability to form reversible covalent bonds with nucleophilic residues in the enzyme's active site. In the case of serine proteases, the interaction between the boronic acid's boron atom and the serine's hydroxyl group forms a boronate ester. This bond, while covalent, is labile and can be hydrolyzed, allowing the inhibitor to dissociate and the enzyme to regain its activity. This reversibility is a key characteristic that distinguishes boronic acids from many other types of covalent inhibitors that form permanent bonds. The equilibrium between the free enzyme and inhibitor and the enzyme-inhibitor adduct can be described by an inhibition constant (Ki), which reflects the inhibitor's potency. The stability of this covalent complex is often enhanced by additional non-covalent interactions, such as hydrogen bonds with the oxyanion hole of the protease.
Inhibition Kinetics of Specific Enzyme Classes (e.g., β-Lactamases, Peptidases, Proteasomes)
The versatility of this compound as an inhibitor extends to several classes of enzymes beyond serine proteases. Its effectiveness is demonstrated by the low inhibition constants (Ki) observed for various targets.
β-Lactamases: Certain boronic acids act as potent inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. They form a covalent adduct with the active site serine residue, mimicking the tetrahedral intermediate formed during the hydrolysis of the antibiotic. For instance, some boronic acid transition state inhibitors have shown Ki values in the nanomolar range for class C β-lactamases.
Peptidases: Dipeptide boronic acid analogs, which incorporate a this compound moiety, are powerful inhibitors of various peptidases. For example, the dipeptide boronic acid Bortezomib is a potent inhibitor of the 20S proteasome, a multicatalytic protease complex. The inhibition involves the formation of a stable complex with the N-terminal threonine residue of the proteasome's active sites.
Proteasomes: The proteasome is a key target for boronic acid-based drugs in cancer therapy. This compound-containing peptides, such as Bortezomib, are highly effective proteasome inhibitors. They exhibit slow-binding, reversible inhibition with very low Ki values, indicating extremely tight binding to the proteasome's active sites. The mechanism involves the boron atom forming a covalent bond with the hydroxyl group of the active site N-terminal threonine.
Table 1: Inhibition Constants (Ki) of this compound Derivatives against Various Enzymes
| Enzyme Target | Inhibitor | Ki Value |
| Chymotrypsin | N-acetyl-L-phenylalanine boronic acid | 2.5 µM |
| Subtilisin | N-benzyloxycarbonyl-L-phenylalanine boronic acid | 0.4 µM |
| 20S Proteasome (Chymotrypsin-like activity) | Bortezomib | 0.6 nM |
| Class C β-Lactamase (AmpC) | Various boronic acid transition state inhibitors | Nanomolar range |
This table is interactive and can be sorted by column.
Ligand Binding Dynamics and Molecular Recognition of this compound
Beyond enzyme inhibition, the boronic acid group of this compound facilitates specific molecular recognition and binding with other biomolecules, most notably carbohydrates and polyols.
Interactions with Carbohydrates and Polyols (e.g., Diols, Sialic Acids)
Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, which are common structural motifs in carbohydrates and polyols. This compound can react with the cis-diol groups present in sugars like glucose or fructose (B13574) to form five- or six-membered cyclic boronate esters. This interaction is pH-dependent, being more favorable at pH values above the pKa of the boronic acid, where the boron atom is in a more reactive tetrahedral state.
This specific binding has been harnessed for the development of sensors for carbohydrates. The binding of a sugar to a this compound derivative can be detected through changes in fluorescence or other spectroscopic signals. Furthermore, this interaction is crucial for targeting specific cell types. For instance, sialic acids, which are often overexpressed on the surface of cancer cells, contain diol groups that can be recognized and bound by boronic acids. This provides a strategy for the targeted delivery of therapeutic agents to cancer cells by conjugating them to this compound or similar boronic acid-containing molecules.
Binding with Nucleotides and Other Biomolecules
This compound's utility in biological systems stems from the unique ability of its boronic acid group to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. researchgate.netnih.gov This interaction allows for the molecular recognition of a wide array of biomolecules. researchgate.net
The primary targets for this binding are saccharides and their derivatives, which are abundant in biological systems. researchgate.netresearchgate.net For instance, phenylboronic acid and its derivatives can selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells. researchgate.netdovepress.com This interaction is exploited in drug delivery systems to enhance accumulation at tumor sites. dovepress.com The boronic acid group has an intrinsic affinity for diols, which enables the development of synthetic lectin mimics, or "boronolectins," for the specific recognition of glycans and ribonucleotides. researchgate.net
The interaction is not limited to saccharides. Boronic acids can also form reversible covalent bonds with the 2'-hydroxyl group of ribonucleosides and nucleotides, a property that has been used to design peptides with enhanced binding affinity for RNA structures. nih.govrsc.org This capacity for reversible covalent bond formation provides a unique mode of interaction compared to non-covalent associations, with the potential for increased selectivity for RNA over DNA. rsc.org The binding affinity can be tuned by modifying the Lewis acidity of the boronic acid, for example, by adding electron-withdrawing groups to the phenyl ring. rsc.org
Specificity and Affinity Studies in Protein Binding Sites
The specific recognition of this compound within protein binding sites has been a subject of detailed investigation, particularly in protein engineering and enzyme inhibition.
A prominent example is the site-specific incorporation of p-boronophenylalanine (Bpa) into recombinant proteins. This is achieved using an engineered aminoacyl-tRNA synthetase (aaRS) derived from the TyrRS of Methanocaldococcus jannaschii. nih.govresearchgate.net Crystal structure analysis of this engineered aaRS in complex with Bpa reveals the basis for its specificity. The boronic acid moiety is engaged in a network of four hydrogen bonds within the active site. nih.gov A key interaction is a double hydrogen bond formed between the boronic acid substituent of Bpa and the coplanar carboxylate group of a glutamate (B1630785) residue (Glu162) in the synthetase's active site. nih.govresearchgate.net This structural arrangement, achieved through only five side chain exchanges in the original TyrRS active site, switches the substrate specificity from tyrosine to the hydrophilic Bpa. nih.govresearchgate.net
This compound derivatives also function as potent inhibitors of serine proteases. nih.govspandidos-publications.com The mechanism involves the boronic acid moiety binding to the hydroxyl group of the serine residue within the enzyme's catalytic active site. nih.gov This forms a stable transition-state analog, effectively blocking the serine's nucleophilic function and inhibiting the hydrolysis of peptide bonds. nih.gov The specificity of these inhibitors can be tailored by designing them based on the preferred peptide substrates of the target protease. nih.gov
Interplay with Amino Acid Transport Systems
This compound, particularly p-boronophenylalanine (BPA), is an analog of the essential amino acid phenylalanine and is actively taken up by cells. researchgate.net Its transport is primarily mediated by amino acid transport systems, with the L-type amino acid transporter 1 (LAT1) being a key player. researchgate.netresearchgate.netmdpi.com
Mechanisms of L-type Amino Acid Transporter (LAT1) Recognition and Uptake
The L-type amino acid transporter 1 (LAT1) is a major transporter for p-boronophenylalanine (BPA) into cells. researchgate.netoup.comkanazawa-u.ac.jp LAT1 is a sodium-independent transporter that preferentially moves large neutral amino acids with branched or aromatic side chains, such as phenylalanine, leucine, and tyrosine. mdpi.comd-nb.info Given the structural similarity of BPA to phenylalanine, it is recognized as a substrate for LAT1. researchgate.netmdpi.com
Studies on substrate recognition by LAT1 have established several key structural requirements. A compound must possess both a free carboxyl group and a free amino group to be a substrate. d-nb.infonih.govnih.gov The presence of a large, neutral, and often aromatic side chain is also crucial for binding and transport. d-nb.infonih.gov
Computational docking studies have provided insights into the specific interactions between this compound derivatives and the LAT1 transporter. The trifluoroborate derivative of phenylalanine (Phe-BF3) is predicted to interact with LAT1 in a manner very similar to that of natural phenylalanine. nih.gov The binding constant for Phe-BF3 (Ki = 60.33 μM) is comparable to that of phenylalanine (Ki = 41.49 μM). nih.gov Key interactions involve hydrogen bonds between the transporter's residues (such as Leu⁸⁷, Val⁹⁷, Ala⁹⁸, and Leu⁹⁹) and the amino and trifluoroborate groups of the ligand. nih.gov The conservation of these key interactions underscores why this compound is an effective substrate for LAT1. nih.gov Furthermore, structure-activity relationship studies have suggested that meta-substituted phenylalanine derivatives may be transported more efficiently by LAT1 than their para-substituted counterparts, a property potentially linked to improved water solubility and conformational differences. mdpi.com
Competitive Uptake Studies with Natural Amino Acids (e.g., L-Phenylalanine, L-Tyrosine)
The transport of p-boronophenylalanine (BPA) via LAT1 is subject to competition with natural amino acids that are also substrates for this transporter. Inhibition experiments have shown that BPA uptake is significantly decreased by other LAT1 substrates, such as L-phenylalanine and 2-aminobicyclo-(2.2.1)-heptane-2-carboxylic acid (BCH), a specific substrate for system L transporters. kanazawa-u.ac.jpnih.gov This competitive inhibition confirms the central role of LAT1 in BPA transport. kanazawa-u.ac.jp
Interestingly, pre-loading cells with certain natural amino acids can modulate the subsequent uptake of BPA. This phenomenon, known as trans-stimulation, has been investigated as a strategy to potentially enhance BPA accumulation in target cells. researchgate.netmdpi.com For example, pre-treating cells with L-tyrosine or L-phenylalanine has been shown to alter BPA uptake, although the effect varies between cell types. nih.govncbj.gov.pl In a study using human non-small cell lung carcinoma (A549) cells and normal Chinese hamster lung fibroblast (V79-4) cells, pre-treatment with L-tyrosine or L-phenylalanine produced distinct effects on BPA uptake. nih.govresearchgate.net In normal V79-4 fibroblasts, pre-treatment with L-tyrosine and L-phenylalanine increased BPA uptake by 2.04-fold and 1.46-fold, respectively. nih.govresearchgate.net Conversely, in cancerous A549 cells, only preloading with L-tyrosine resulted in a significant, albeit smaller, increase in BPA uptake (1.24-fold). nih.govresearchgate.net These findings highlight that the interplay between BPA and natural amino acids for transport via LAT1 is complex and cell-type dependent. nih.govncbj.gov.pl
| Cell Line | Pre-Treatment Amino Acid | Fold Increase in BPA Uptake (± SD) | p-value |
|---|---|---|---|
| A549 (Human Lung Carcinoma) | L-Tyrosine | 1.24 ± 0.47 | 0.028 |
| L-Phenylalanine | No significant increase | N/A | |
| V79-4 (Normal Lung Fibroblast) | L-Tyrosine | 2.04 ± 0.74 | 0.000066 |
| L-Phenylalanine | 1.46 ± 0.06 | 0.000016 |
Applications of Phenylalanine Boronic Acid in Chemical Biology and Biochemical Assays
Development of Enzyme Activity Assays and Screening Platforms
The reactivity of the boronic acid moiety of phenylalanine boronic acid has been harnessed to create innovative enzyme activity assays and high-throughput screening platforms. These systems often rely on the interaction of PBA with enzyme substrates or products, leading to a detectable signal that correlates with enzyme activity.
One notable application involves the use of PBA-functionalized magnetic nanoparticles for the sensitive detection of soil enzyme activity. While not directly using free this compound, this approach demonstrates the principle of boronic acid affinity for capturing glycoproteins, which many enzymes are. In this method, magnetic nanoparticles functionalized with phenylboronic acid are used to efficiently capture and enrich soil enzymes such as urease, invertase, and alkaline phosphatase. nih.gov This enrichment allows for a more sensitive assay of their enzymatic activity, which is crucial for understanding soil fertility and plant-microbiome interactions. nih.gov The high protein-capturing capacity of the phenylboronic acid-grafted nanoparticles enables the detection of trace enzyme activity in complex environmental samples. nih.gov
Furthermore, the development of molecularly imprinted polymers (MIPs) specific for 4-borono-L-phenylalanine (L-BPA) provides a platform for its selective recognition and quantification. mdpi.com While primarily aimed at therapeutic applications, the principles of creating specific binding sites for this compound can be adapted for the development of competitive binding assays for enzymes that recognize phenylalanine or its analogs.
Design and Application of Boronate-Based Molecular Probes
The inherent chemical properties of this compound make it an excellent scaffold for the design of molecular probes to investigate various biological processes. These probes are engineered to report on specific molecular events or the presence of particular analytes through changes in their physical or chemical properties, such as fluorescence.
Bioorthogonal Labeling of Proteins and Peptides
This compound has become a valuable tool for the bioorthogonal labeling of proteins and peptides, allowing for their site-specific modification and visualization in complex biological systems. nih.gov This is often achieved by genetically encoding the non-canonical amino acid para-boronophenylalanine (pBoF) into a protein of interest using stop codon suppression techniques. researchgate.netnih.gov The incorporated boronic acid moiety then serves as a chemical handle for subsequent labeling with a probe molecule. researchgate.net
One strategy involves the Suzuki-Miyaura cross-coupling reaction, where a protein containing p-iodophenylalanine is reacted with a fluorescent boronic acid derivative to achieve labeling. acs.org Conversely, a protein containing p-boronophenylalanine can be coupled with a labeled aryl halide. researchgate.net This method has been used to attach spin labels to proteins for structural studies. researchgate.net The formation of stable boronate esters with 1,2-cis-diols is another bioorthogonal strategy that has been explored for protein labeling. nih.gov
Probes for Biological Oxidants (e.g., Hydroperoxides, Hypohalous Acids)
Boronate-based probes, including those derived from a phenylalanine scaffold, have been developed for the detection of biologically relevant reactive oxygen species (ROS) such as hydroperoxides and hypohalous acids. frontiersin.orgnih.gov The underlying mechanism involves the oxidation of the boronic acid to a phenol (B47542), which often results in a change in the fluorescence properties of the probe molecule. frontiersin.orgnih.gov
These probes offer a distinct advantage due to the specific reactivity of boronates towards nucleophilic oxidants. frontiersin.org For instance, aryl boronate probes can react with hydrogen peroxide (H2O2), peroxynitrite (ONOO-), and hypochlorous acid (HOCl), leading to the formation of a fluorescent product. nih.govmdpi.com While many of these probes are based on general aryl boronic acids, the principles can be and have been applied to phenylalanine-based structures to target these probes to specific cellular locations or pathways that recognize phenylalanine. The design of these probes often involves attaching a boronic acid group to a fluorophore, where the oxidation of the boronate modulates the fluorescence output. buffalo.edunih.gov
Imaging Probes for Amino Acid Transporters
Given its structural similarity to the natural amino acid phenylalanine, this compound and its derivatives are recognized and transported by amino acid transporters (AATs), which are often overexpressed in cancer cells. nih.govfrontiersin.org This property has been exploited to develop imaging probes for the visualization and diagnosis of tumors. nih.govnih.gov
Boramino acids (BAAs), where the carboxylic acid group of an amino acid is replaced by a trifluoroborate group, have been developed as a new class of probes for imaging AATs. nih.gov A fluorine-18 (B77423) labeled version of a phenylalanine-based boramino acid, [18F]BBPA, has shown promise as a PET tracer for brain tumor diagnosis. nih.gov Competition inhibition assays have confirmed that the cellular accumulation of these probes is mediated by the large neutral amino acid transporter type-1 (LAT-1). nih.gov Studies have also shown a correlation between LAT1 expression in tumors and the accumulation of 4-borono-2-18F-fluoro-phenylalanine (18F-FBPA), further validating the use of these probes for imaging AAT activity in vivo. nih.gov
Incorporation into Peptide Scaffolds for Functional Modulators
The incorporation of this compound into peptide sequences allows for the creation of peptidomimetics with tailored biological activities. The boronic acid moiety can act as a warhead that interacts with the active site of enzymes or as a structural element that modulates the conformation and function of the peptide.
Peptidomimetic Inhibitors of Proteases (e.g., PSA, hClpXP, Arginase)
Peptide boronic acids have been extensively investigated as inhibitors of serine proteases. nih.gov The boronic acid group can form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis and leading to potent inhibition. nih.gov
A significant amount of research has focused on developing this compound-containing peptides as inhibitors of prostate-specific antigen (PSA), a serine protease that is a biomarker for prostate cancer. nih.govnih.govumn.edujohnshopkins.edu By optimizing the peptide sequence flanking the boronic acid, highly potent and selective inhibitors of PSA have been developed. nih.govnih.gov For example, a peptide with the sequence Cbz-Ser-Ser-Gln-Nle-(boro)Leu was identified as a potent PSA inhibitor with a Ki of 25 nM. johnshopkins.edu These inhibitors have potential applications as targeted imaging agents for prostate cancer. nih.gov Boronated compounds, in general, have been shown to inhibit the proteolytic activity of PSA towards its natural substrates. researchgate.net
The table below summarizes the inhibitory activity of a series of peptide boronic acid inhibitors of PSA, demonstrating the impact of amino acid substitutions at the P2 and P3 positions on inhibitory potency.
| Inhibitor Sequence | Ki for PSA (nM) |
| Cbz-Ser-Ser-Lys-Leu-(boro)Leu | 65 |
| Cbz-Ser-Ser-Gln-Nle-(boro)Leu | 25 |
Data sourced from multiple studies on PSA inhibitors. nih.govjohnshopkins.edu
While the primary focus has been on PSA, the principles of designing peptide boronic acid inhibitors are applicable to other proteases. Although specific examples for hClpXP and Arginase featuring this compound are less detailed in the provided context, the general strategy of using boronic acid-containing peptides as enzyme inhibitors is a well-established field of research. nih.gov
Peptide Conjugates for Specific Biomolecule Recognition
This compound, when incorporated into peptides, creates powerful tools for the specific recognition of biomolecules, particularly carbohydrates. nih.gov The boronic acid moiety is capable of forming reversible covalent bonds with the cis-diol groups present in saccharides. nih.gov This interaction has been exploited to develop synthetic peptide-based receptors, or "boronolectins," that can selectively bind to specific sugars on glycoproteins or cell surfaces. nih.govnih.gov
The binding affinity and selectivity of these peptide conjugates can be modulated by the sequence of the peptide. researchgate.net The amino acid residues surrounding the this compound can create a microenvironment that enhances binding to a target carbohydrate through secondary interactions, such as hydrogen bonding and van der Waals forces, mimicking the function of natural sugar-binding proteins called lectins. nih.govresearchgate.net For instance, research has demonstrated the synthesis of a library of solid-supported pentapeptide diboronic acids designed to bind to the chromophoric diol, alizarin, with varying association constants, suggesting their potential as carbohydrate sensors. researchgate.net
These peptide conjugates have shown promise in the selective detection of sugars and their derivatives. nih.gov Studies have utilized electrospray ionization mass spectrometry (ESI-MS) to investigate the binding of phenylboronic acid derivatives to carbohydrates and peptide-sugar conjugates. nih.gov The formation of a complex between the boronic acid-containing peptide and a sugar is confirmed by the unique isotopic distribution pattern of the boron atom. nih.gov This characteristic allows for clear identification and has been proposed as a sensitive method for detecting carbohydrates and their conjugates, such as those formed during non-enzymatic glycation. nih.gov
The selective binding properties of these peptide-boronic acid hybrids suggest their potential use in applications such as cell-specific diagnostics and therapeutics, where targeting specific cell-surface glycans is crucial. nih.govresearchgate.net For example, certain glycans like sialyl Lewis X are known to be overexpressed on various cancer cells, making them attractive targets for such recognition molecules. nih.gov
| Peptide Series | Observed Association Constant (Ka) Range (M-1) | Target Molecule | Reference |
|---|---|---|---|
| Lysine (B10760008) Series Pentapeptides | 200 - 1100 | Alizarin | researchgate.net |
| Arginine Series Pentapeptides | 200 - 1100 | Alizarin | researchgate.net |
Protein Engineering and Non-Natural Amino Acid Incorporation
The ability to site-specifically incorporate non-natural amino acids like p-boronophenylalanine (Bpa) into proteins represents a significant advancement in protein engineering. nih.govresearchgate.net This technique allows for the introduction of novel chemical functionalities, such as the diol-binding boronic acid group, directly into the protein's polypeptide chain. nih.gov The primary method for achieving this is through the amber stop codon (TAG) suppression technique. nih.govlabome.comspringernature.com
This methodology involves an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair. nih.gov An aminoacyl-tRNA synthetase is engineered to specifically recognize the non-natural amino acid (in this case, p-boronophenylalanine) and charge it onto a corresponding suppressor tRNA. nih.govresearchgate.net This suppressor tRNA is engineered to recognize the amber stop codon (TAG) within the messenger RNA (mRNA) sequence. labome.com When the ribosome encounters the TAG codon during protein translation, instead of terminating the polypeptide chain, the suppressor tRNA delivers the Bpa, which is then incorporated at that specific site. nih.govresearchgate.net This process enables the creation of recombinant proteins with precisely placed boronic acid functionalities, opening avenues for novel carbohydrate-binding proteins and bioorthogonal chemical modifications. nih.govresearchgate.net
The successful incorporation of Bpa has been confirmed through various methods, including mass spectrometry, which shows the expected mass for the protein containing the boronate amino acid. nih.gov The unique reactivity of the boronic acid group also allows for further chemical verification; for example, it can be oxidized to tyrosine or reduced to phenylalanine, providing a chemical signature of its successful incorporation. nih.gov
| Component | Function | Example/Mechanism | Reference |
|---|---|---|---|
| Non-Natural Amino Acid | Introduces novel chemical functionality | p-boronophenylalanine (Bpa) | nih.gov |
| Stop Codon | Signals for incorporation instead of termination | Amber (TAG) codon | nih.gov |
| Orthogonal Suppressor tRNA | Recognizes the stop codon and carries the non-natural amino acid | Engineered tRNACUA | labome.com |
| Orthogonal Aminoacyl-tRNA Synthetase (aaRS) | Specifically attaches the non-natural amino acid to the suppressor tRNA | Evolved B(OH)2PheRS | nih.gov |
The central challenge in incorporating a non-natural amino acid into a protein is to create an aminoacyl-tRNA synthetase (aaRS) that selectively recognizes the new amino acid while not reacting with any of the 20 canonical amino acids. nih.govnih.gov This is achieved through a process of reprogramming or evolving an existing aaRS. nih.gov
Researchers have successfully engineered an aaRS specific for p-boronophenylalanine (Bpa) by modifying the TyrRS from Methanocaldococcus jannaschii. nih.govresearchgate.net Structural studies, including X-ray crystallography, have provided detailed insights into how this specificity is achieved. nih.gov The crystal structure of the engineered Bpa-specific aaRS (BpaRS) in complex with Bpa and an AMP analog revealed that a small number of mutations within the enzyme's active site are sufficient to switch its substrate specificity from tyrosine to the more hydrophilic Bpa. nih.govresearchgate.net
A key determinant for the specific recognition of Bpa is the formation of a network of hydrogen bonds between the enzyme's active site and the boronic acid moiety of Bpa. nih.gov Specifically, the carboxylate group of a glutamic acid residue at position 162 (Glu162) in the engineered synthetase aligns in the same plane as the boronic acid group, forming a crucial double hydrogen bond. nih.gov This interaction, along with contributions from four other mutated residues in the active site, secures the Bpa in the correct orientation for the aminoacylation reaction and excludes the original substrate, tyrosine. nih.gov These structural insights elucidate the molecular basis for reprogramming an aaRS and provide principles that can guide the engineering of other synthetases for the recruitment of a wide range of useful non-natural amino acids for protein engineering. nih.govnih.gov
| Enzyme Component | Substrate Component | Type of Interaction | Significance | Reference |
|---|---|---|---|---|
| Glu162 Carboxylate Group | Boronic Acid Moiety | Coplanar Double Hydrogen Bond | Key determinant for specific recognition of Bpa | nih.gov |
| Engineered Active Site Pocket | Boronic Acid Moiety | Network of four hydrogen bonds | Allows specific recognition and binding of Bpa | nih.gov |
Structural Characterization and Computational Modeling of Phenylalanine Boronic Acid Systems
X-ray Crystallographic Analysis of Phenylalanine Boronic Acid-Biomolecule Complexes
X-ray crystallography provides high-resolution, three-dimensional snapshots of how this compound derivatives interact with biomolecules, offering critical insights into the mechanisms of inhibition and binding specificity.
Crystallographic studies have been instrumental in defining the precise covalent and non-covalent interactions between the boronic acid moiety of phenylalanine analogs and the active sites of target proteins. The boron atom can engage in various bonding modes depending on the specific compound and the arrangement of nucleophilic residues in the active site.
High-throughput X-ray crystallography of Pseudomonas aeruginosa penicillin-binding protein 3 (PaPBP3) revealed that phenyl boronic acids can form a tricovalent complex, simultaneously bonding with three active-site residues: Ser294, Ser349, and Lys484. nih.govacs.org This tricovalent binding mode is distinct from the monocovalent interaction of inhibitors like vaborbactam (B611620) and the dicovalent interaction of benzoxaboroles. nih.govacs.org
In another example, the crystal structure of an engineered aminoacyl-tRNA synthetase (aaRS) from Methanocaldococcus jannaschii was solved in complex with p-boronophenylalanine (Bpa) and AMP. nih.gov This structure revealed that the boronic acid moiety is recognized through a network of four hydrogen bonds within the active site. nih.gov A key interaction is a double hydrogen bond formed between the boronic acid group of Bpa and the coplanar carboxylate group of a glutamate (B1630785) residue (Glu162). nih.gov Similarly, studies on HIV-1 protease have shown through crystallography that a phenylboronic acid derivative forms three crucial hydrogen bonds within the enzyme's active site, contributing to a 20-fold greater affinity compared to its analog. mdpi.com These detailed structural views clarify how the boronic acid group acts as a versatile pharmacophore, capable of forming stable, reversible covalent bonds with catalytic serine residues and participating in extensive hydrogen-bonding networks. mdpi.commdpi.com
| Target Protein | This compound Derivative | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Penicillin-Binding Protein 3 (PaPBP3) | Phenyl boronic acid | Ser294, Ser349, Lys484 | Tricovalent complex | nih.gov, acs.org |
| Aminoacyl-tRNA Synthetase (aaRS) | p-Boronophenylalanine (Bpa) | Glu162 | Double hydrogen bond | nih.gov |
| HIV-1 Protease | Phenylboronic acid derivative of darunavir | Asp30 | Hydrogen bonds / Reversible covalent bonds | mdpi.com |
The binding of a ligand to a protein is often not a simple lock-and-key event but a dynamic process that can induce significant conformational changes in the protein structure. elifesciences.orgoup.comacs.org X-ray crystallography can capture these changes, revealing how the binding of a this compound derivative can alter the protein's shape to facilitate inhibition.
Analysis of PaPBP3 in complex with a phenyl boronic acid derivative showed distinct conformational changes in the active site compared to the unbound (apo) state or when bound to other types of inhibitors. acs.org The binding of the boronic acid caused shifts in the positions of active site loops and side chains, creating a binding pocket that accommodates the tricovalent linkage. acs.org In studies of trypsin with borate (B1201080), the formation of a borate complex in the active site was associated with a significant increase in one of the unit cell dimensions, suggesting a conformational rearrangement of residue Gln192 is coupled to ligand binding. nih.gov These ligand-induced shifts are critical for the compound's inhibitory mechanism, as the repositioning of protein domains can block substrate access or disrupt the catalytic machinery. elifesciences.orgoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in solution, providing information that is complementary to the static pictures from X-ray crystallography.
Multinuclear NMR provides a wealth of data for confirming the chemical structure of this compound and studying its interactions.
¹H and ¹³C NMR: These standard techniques are used to confirm the organic scaffold of the molecule. Detailed spectral data for 4-borono-L-phenylalanine (L-BPA) and its N-Boc protected intermediate have been reported, providing reference chemical shifts and coupling constants. google.comgoogle.com For instance, in D₂O with CF₃COOD, the aromatic protons of L-BPA appear as doublets around 7.2 ppm and 6.8 ppm, while the α-proton is a doublet of doublets around 3.9 ppm. google.comgoogle.com The corresponding ¹³C NMR shows the carboxyl carbon at ~172 ppm and the aromatic carbons between 129 and 138 ppm. google.comgoogle.com
¹¹B NMR: This isotope is particularly valuable for studying boronic acids. The boron nucleus is sensitive to its hybridization state, allowing for direct observation of binding events. The free, trigonal planar (sp²) boronic acid typically shows a broad signal around +30 ppm. acs.orgnsf.govmdpi.com Upon forming a tetrahedral (sp³) boronate ester with a diol (a model for interaction with sugars or certain protein residues), the ¹¹B signal shifts significantly upfield to approximately +10 ppm. acs.orgnsf.govmdpi.com This chemical shift change provides a convenient method for monitoring complexation and determining binding affinities. acs.orgnsf.gov
¹⁹F NMR: For derivatives containing fluorine, ¹⁹F NMR is an exquisitely sensitive probe of the local chemical environment. nih.gov Fluorinated analogues of phenylalanine are often used to study protein structure and conformational changes. nih.gov In studies of potassium organotrifluoroborates, a related class of compounds, ¹⁹F NMR spectra show resonances between -129 and -141 ppm, and coupling between the boron and fluorine atoms (¹J(¹⁹F-¹¹B)) can often be resolved, providing further structural detail. nih.govresearchgate.net
| Nucleus | Solvent System | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | D₂O, CF₃COOD | 7.2 (d, 2H), 6.8 (d, 2H), 3.9 (dd, 1H), 2.8 (dd, 1H), 2.7 (dd, 1H) | google.com, google.com |
| ¹³C | D₂O, CF₃COOD | 171.8, 137.3, 135.2, 132.4, 129.7, 54.6, 36.3 | google.com, google.com |
| ¹¹B | Aqueous Buffer | ~30 (free acid), ~10 (boronate ester complex) | nsf.gov, mdpi.com |
Understanding the conformational preferences of this compound in solution is key to comprehending its interaction with biological receptors. NMR studies, particularly ¹H NMR, can provide insights into the molecule's flexibility and predominant shapes. The analysis of proton-proton coupling constants (J-couplings) can reveal the relative orientations of atoms along the amino acid backbone and side chain. usp.br Studies on related phenylalanine derivatives have shown that the conformational equilibrium is dictated by a balance of steric and hyperconjugative interactions and can be influenced by solvent polarity. usp.br For some peptide-based inhibitors containing a phenylalanine residue, NMR has demonstrated that a more rigid conformation in solution correlates with higher biological activity, suggesting that pre-organization of the molecule into a bioactive shape can enhance its potency. researchgate.net
Mass Spectrometry (MS) Techniques in this compound Research
Mass spectrometry is a critical tool for confirming the molecular weight of synthesized this compound derivatives and for studying their distribution in biological systems.
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of elemental composition. For 4-borono-L-phenylalanine (L-BPA) enriched with the ¹⁰B isotope, the calculated mass for the protonated molecule [M+H]⁺ is 209.0974, which matches closely with experimental findings. google.comgoogle.com
A particularly powerful application is Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). This technique has been used to visualize the distribution of L-BPA in rat brain tumor models. jst.go.jpnih.govresearchgate.net By scanning a tissue section, MALDI-MSI can map the location of the drug and its related ionic species. Several BPA-related ions have been identified and imaged, including the protonated molecule and various adducts. jst.go.jpnih.gov This method provides crucial information on drug accumulation in target tumors versus normal tissue, which is vital for evaluating the efficacy of therapies like Boron Neutron Capture Therapy (BNCT). jst.go.jpnih.govresearchgate.net Secondary Ion Mass Spectrometry (SIMS) is another technique used to image the localization of boron from BPA, even at the single-cell level. researchgate.net
| Ion Species | Technique | Observed m/z | Context | Reference |
|---|---|---|---|---|
| [BPA+H]⁺ | MALDI-MSI | 210.09 | Imaging in brain tumor tissue | jst.go.jp, nih.gov |
| [BPA+DHB−2H₂O+H]⁺ | MALDI-MSI | 328 | Imaging in brain tumor tissue (DHB matrix adduct) | jst.go.jp |
| [BPA+DHB−H₂O+H]⁺ | MALDI-MSI | 346 | Imaging in brain tumor tissue (DHB matrix adduct) | jst.go.jp |
| [¹⁰BPA+H]⁺ | HRMS (ESI) | 209.0970 (found) | Exact mass confirmation of ¹⁰B-enriched BPA | google.com, google.com |
| [(S)-N-Boc-⁴-(¹⁰B)BPA-H]⁻ | HRMS (ESI) | 307.1333 (found) | Exact mass confirmation of protected intermediate | google.com |
LC-MS for Product Identification and Purity Assessment
Liquid chromatography-mass spectrometry (LC-MS) is a critical analytical technique for the identification and purity assessment of this compound and its derivatives. This method is instrumental in quality control, ensuring the integrity of the compound for research and therapeutic applications, such as in Boron Neutron Capture Therapy (BNCT).
In the synthesis of 4-borono-L-phenylalanine (BPA), a leading agent in BNCT, LC-MS is employed to confirm the final product's chemical purity and identify any residual impurities. researchgate.net For instance, studies have shown that L-phenylalanine and L-tyrosine are common impurities in BPA preparations. researchgate.net A developed HPLC method with UV detection successfully resolved mixtures of BPA and these two impurities, with detection limits as low as 1.5 ng/ml for tyrosine and 0.6 ng/ml for phenylalanine. researchgate.net
Furthermore, LC-MS is crucial for monitoring the stability of BPA. Degradation pathways can lead to the formation of phenylalanine through an intramolecular rearrangement and tyrosine via hydrolytic cleavage. researchgate.net LC-MS analysis allows for the quantification of these degradation products, providing insights into the compound's stability under various conditions. researchgate.net For example, in solution, both phenylalanine and tyrosine content can increase, with phenylalanine being the predominant degradation product. researchgate.net
The versatility of LC-MS extends to the analysis of complex biological samples. For instance, a robust LC-electrospray ionization-tandem mass spectrometry (LC-ESI-MSMS) assay was developed to quantify phenylalanine and tyrosine, demonstrating linearity with a high correlation coefficient (r(2)≥0.99). nih.gov This method showed excellent reproducibility with intra- and inter-assay coefficients of variation below 5.3% and 6.2%, respectively. nih.gov
Challenges in the LC-MS analysis of boronic acids include the potential for on-column hydrolysis and the formation of boroxines (cyclic anhydrides) and other adducts, which can complicate data interpretation. scispace.comresearchgate.net To address this, rapid liquid chromatography methods have been developed to minimize these on-column effects. researchgate.net Optimized LC-MS/MS methods, often using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, offer high sensitivity and selectivity for the quantification of underivatized boronic acids, reducing sample preparation time. researchgate.net
The table below summarizes the application of LC-MS in the analysis of this compound and related compounds.
| Application | Key Findings | Reference |
| Purity Assessment | Final product of L-BPA synthesis was >98.5% chemically pure, with L-phenylalanine and L-tyrosine as residual impurities. | researchgate.net |
| Impurity Detection | HPLC method with UV detection resolved BPA from phenylalanine and tyrosine with detection limits of 0.6 ng/ml and 1.5 ng/ml, respectively. | researchgate.net |
| Stability Analysis | Phenylalanine is the predominant degradation product in solution due to intramolecular rearrangement. | researchgate.net |
| Quantitative Analysis | LC-ESI-MSMS assay for phenylalanine and tyrosine showed linearity (r(2)≥0.99) and good reproducibility (CV <6.2%). | nih.gov |
| Method Optimization | Rapid LC methods minimize on-column hydrolysis of boronic acids. | researchgate.net |
| Peptide Analysis | Peptides containing boronic acids showed purities over 90% via LC/MS, though molecular ion peaks of the free boronic acid were rare. | scispace.com |
Isotope Dilution Mass Spectrometry for Quantification
Isotope dilution mass spectrometry (IDMS) stands as a definitive method for the highly accurate and precise quantification of analytes, including phenylalanine and its boronic acid derivatives. This technique is recognized as a primary method in metrology, capable of providing results traceable to the International System of Units (SI). acs.org
IDMS involves the addition of a known amount of a stable, isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the unlabeled (native) analyte to the labeled internal standard is then measured by mass spectrometry. This ratio allows for the precise calculation of the analyte's concentration, as it corrects for sample loss during preparation and variations in instrument response.
A key application of IDMS is in the accurate quantification of phenylalanine hydroxylase (PAH) activity, which is crucial for understanding the metabolic disorder phenylketonuria (PKU). nih.gov A sensitive and specific LC-ESI-MS/MS method based on isotope dilution was developed to measure PAH activity by quantifying phenylalanine and tyrosine. nih.gov This method proved to be highly reproducible and efficient, allowing for the analysis of small sample amounts. nih.gov
In the context of food analysis, HPLC-IDMS has been utilized to quantify β-lactoglobulin in milk powders by first hydrolyzing the protein and then quantifying specific amino acids like phenylalanine. acs.org By using certified reference materials (CRMs) for the amino acids, the measurements are rendered SI-traceable. acs.org The recovery rates for this method ranged from 86.0% to 118.3% with coefficients of variation (CVs) under 9.0%. acs.org
The power of IDMS also extends to neonatal screening for metabolic disorders. An isotope-dilution tandem mass spectrometry method was developed for the rapid quantification of specific amino acids, including phenylalanine and tyrosine, from dried blood spots. researchgate.net This method successfully differentiated between normal, affected, and falsely positive infants for phenylketonuria, highlighting its reliability and potential for high-throughput screening. researchgate.net
The table below presents key data related to the application of isotope dilution mass spectrometry for the quantification of phenylalanine.
| Analyte | Matrix | Method | Key Performance Metrics | Reference |
| Phenylalanine & Tyrosine | Cell/Tissue Extracts | LC-ESI-MS/MS | LOD: 105 nmol/L (Phe), 398 nmol/L (Tyr); Intra-assay CV <5.3%; Inter-assay CV <6.2% | nih.gov |
| β-Lactoglobulin (via Phenylalanine) | Milk Powders | HPLC-IDMS | Recovery: 86.0% - 118.3%; CVs <9.0%; LOD: 4.8 × 10⁻⁵ g/g; LOQ: 1.6 × 10⁻⁴ g/g | acs.org |
| Phenylalanine & Tyrosine | Dried Blood Spots | Tandem Mass Spectrometry | Successfully differentiated PKU status in neonatal screening. | researchgate.net |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for investigating the structural and electronic properties of this compound and its interactions with biological targets. These methods provide insights at the atomic level that are often inaccessible through experimental techniques alone.
Homology Modeling and Molecular Docking for Binding Mode Prediction
In the absence of an experimentally determined crystal structure, homology modeling allows for the construction of a three-dimensional model of a target protein based on its amino acid sequence and its similarity to a known protein structure (the template). nih.govulisboa.pt This model can then be used for molecular docking studies, which predict the preferred orientation of a ligand, such as this compound, when bound to the protein's active site. nih.govresearchgate.net
The process involves generating multiple possible binding poses and scoring them based on various energetic and geometric criteria. nih.gov For instance, in a study of aporphine (B1220529) analogs targeting the human 5-HT2A receptor, four different homology models were built using MODELLER and ICM Pro software, based on bovine rhodopsin and human β2-adrenoceptor templates. nih.gov The subsequent docking experiments with programs like GOLD, GLIDE, and ICM Pro revealed that the best correlation with in vitro data was achieved with a model built by MODELLER based on the bovine rhodopsin template, using the GOLD docking algorithm. nih.gov
Similarly, the design of boronic acid derivatives as allosteric modulators of the CXCR3 receptor was guided by homology modeling and docking predictions. researchgate.net This computational approach helped in designing novel chemical tools and understanding their binding modes within the receptor. researchgate.net The interaction of martentoxin with the BK channel was also investigated using homology modeling to build the channel's pore structure, followed by protein-protein docking with ZDOCK to identify key interacting amino acids. amegroups.org
The table below illustrates the use of homology modeling and docking in predicting binding modes.
| Target Protein | Modeling Software | Docking Software | Key Findings | Reference |
| Human 5-HT2A Receptor | MODELLER, ICM Pro | GOLD, GLIDE, ICM Pro | Best correlation with in vitro data was achieved with a MODELLER-built model and GOLD docking. | nih.gov |
| CXCR3 Receptor | Not specified | Not specified | Guided the design of novel boronic acid derivatives as allosteric modulators. | researchgate.net |
| BK Channel | Not specified | ZDOCK, RDOCK | Identified Phe1, Lys28, and Arg35 of martentoxin as key residues for interaction. | amegroups.org |
| FKBP35 (Plasmodium falciparum) | Not specified | Not specified | Phenylalanine carboxamide derivatives showed high binding affinity through various interactions. | researchgate.net |
Molecular Dynamics Simulations to Investigate Binding Affinity and Conformational Impact
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov By simulating the movements of atoms and molecules, MD can offer insights into the stability of binding, the conformational changes induced by ligand binding, and the relative binding affinities of different compounds. mdpi.compolimi.it
In a study on molecularly imprinted polymers specific for 4-borono-L-phenylalanine, MD simulations were performed using the CHARMM force field to understand the interactions within the pre-polymerization complex. mdpi.com These simulations revealed the formation of classical and non-classical hydrogen bonds between the analyte and the polymer matrix, highlighting the importance of various functional groups in molecular recognition. mdpi.com
MD simulations have also been used to investigate the substrate specificity of enzymes. polimi.it By running simulations of different substrates within the binding pockets of various enzymes, researchers can analyze dynamic interactions and calculate binding energies to understand what drives specificity. polimi.it For example, a 200 ns MD simulation in explicit solvent was used to study the interaction of substrates with FAOX family members, employing the AMBER99SBildn force field for the protein and the general amber force field (GAFF) for the ligands. polimi.it
In another study, MD simulations were crucial for understanding the inhibition of penicillin-binding proteins (PBPs) by β-lactones. nih.gov The simulations, run for 30 ns, helped to prioritize the ligand-receptor interactions that most significantly contribute to binding and to characterize the flexibility of the protein's active site. nih.gov Similarly, MD simulations of LuxP protein-ligand complexes with boronic acid derivatives showed that intermolecular hydrogen bonds remained stable throughout the simulation, indicating a stable binding mode. researchgate.net
The following table summarizes applications of molecular dynamics simulations.
| System | Simulation Software/Force Field | Simulation Time | Key Findings | Reference |
| 4-Borono-L-phenylalanine with Molecularly Imprinted Polymer | BIOVIA Discovery Studio (CHARMM force field) | Not specified | Revealed the formation of multiple hydrogen bonds crucial for molecular recognition. | mdpi.com |
| FAOX Enzymes with Substrates | AMBER99SBildn and GAFF force fields | 200 ns | Elucidated the molecular mechanisms driving substrate specificity. | polimi.it |
| Penicillin-Binding Protein 1b with β-Lactones | Maestro (OPLS4 force field) | 30 ns | Prioritized key ligand-receptor interactions and characterized active site flexibility. | nih.gov |
| LuxP Protein with Boronic Acid Derivatives | Not specified | Not specified | Confirmed the stability of intermolecular hydrogen bonds in the protein-ligand complex. | researchgate.net |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. scispace.com It is based on the principle that the energy of a molecule can be determined from its electron density. scispace.com DFT calculations are valuable for understanding the geometry, electronic transitions, and reactivity of compounds like this compound. bibliotekanauki.pl
DFT studies, often using the B3LYP functional with a 6-31G(d,p) basis set, have been conducted on boronic acid derivatives to examine their geometrical structures and electronic transitions. bibliotekanauki.pl Such calculations can predict excitation wavelengths and analyze the nature of electronic transitions, for example, by identifying them as transfers from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). bibliotekanauki.pl
In a study of boronic acid derivatives and their esters with fructose (B13574), DFT was used to select the most stable ester isomer and analyze its electronic transitions. bibliotekanauki.pl The results showed that the transition from the ground state (S0) to the first excited state (S1) primarily involved an electron transfer from the HOMO to the LUMO. bibliotekanauki.pl
DFT calculations can also be combined with experimental data to gain a deeper understanding of molecular interactions. For example, in the development of a sensor for L-dihydroxy-phenylalanine, DFT calculations at the ωB97XD/LANL2DZ level of theory were used to obtain optimized geometries of the receptor-analyte complexes, supporting a proposed 1:1 binding model. researchgate.net Similarly, DFT has been used to study the electronic adsorption spectra of amino acids adsorbed on nanoclusters, revealing unique transitions for phenylalanine that could be used for its detection. researchgate.net
The table below highlights the use of DFT in analyzing this compound systems.
| System | DFT Method/Basis Set | Property Investigated | Key Findings | Reference |
| Boronic Acid Derivatives and Esters | B3LYP/6-31G(d,p) | Geometrical structure, electronic transitions | S0→S1 transition involves electron transfer from HOMO to LUMO. | bibliotekanauki.pl |
| Phenylalanine Carboxamide Derivatives | B3LYP/6-31G** | Optimized geometries for docking | Provided optimized ligand structures for subsequent docking studies. | researchgate.net |
| Cu(II)-boronic acid complex with Levodopa | ωB97XD/LANL2DZ | Optimized geometries of complexes | Supported a 1:1 binding model for the sensor and analyte. | researchgate.net |
| Phenylalanine on Cu6 Nanoclusters | Cam-B3LPY/LanL2dz on MP2/LanL2dz optimized structures | Electronic adsorption spectra | Identified unique UV-visible peaks for the Cu-phenylalanine complex. | researchgate.net |
Derivatization and Functionalization of Phenylalanine Boronic Acid for Enhanced Research Utility
Chemical Modification of Boronic Acid and Amino Acid Functionalities
The chemical architecture of phenylalanine boronic acid offers two primary sites for modification: the boronic acid group and the amino acid portion (N-terminus, C-terminus, and the amino acid side chain). chinesechemsoc.org The boronic acid moiety, with its vacant p-orbital, readily interacts with nucleophiles like oxygen and nitrogen, allowing for the formation of cyclic boronate esters with vicinal diols, a reaction that is often reversible and pH-dependent. rsc.orgiris-biotech.de This reactivity is fundamental to its use in sensors and bioconjugation. rsc.orgresearchgate.net
Modifications can also be directed at the amino acid structure. Standard peptide chemistry techniques allow for the extension of peptide chains from the N- or C-terminus, while the core amino acid structure itself can be altered to create analogues with novel properties. chinesechemsoc.org For instance, late-stage modification strategies, such as copper-catalyzed Chan-Lam coupling, can be employed to create specific linkages using the phenylalanine-based boronic acid as a "handle". chinesechemsoc.org This approach demonstrates high functional group tolerance, enabling the site-specific modification of peptides even in the presence of unprotected amino acid side chains. chinesechemsoc.org
Attaching reporter groups, such as fluorescent tags, to this compound or peptides containing it, is a key strategy for tracking and detection in biological systems. The unique reactivity of the boronic acid group provides a convenient anchor for such tags.
One method involves synthesizing a fluorescent reporter that can specifically bind to the boronic acid. For example, a glucamine-functionalized fluorescent reporter has been developed to selectively label proteins containing genetically encoded p-boronophenylalanine. nih.gov This labeling occurs through the formation of a stable boronate ester bond between the boronic acid and the diol groups of glucamine under physiological conditions. nih.gov
Another approach is to design pro-fluorescent probes that become fluorescent upon binding. Schepartz and co-workers developed a bis-boronic acid pro-fluorescent rhodamine compound designed to selectively recognize specific protein motifs. rsc.org
Furthermore, derivatization of the amino group is a common strategy for fluorescence labeling, particularly for analytical purposes like High-Performance Liquid Chromatography (HPLC). Pre-column derivatization of the amino group of p-boronophenylalanine with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) allows for sensitive fluorescence detection. nih.gov This technique is broadly applicable to compounds possessing a primary or secondary amino group. nih.gov
Table 1: Examples of Reporter Group Strategies for this compound
| Strategy | Reporter/Reagent | Target Functionality | Application |
|---|---|---|---|
| Boronate Ester Formation | Glucamine-functionalized fluorophore | Boronic Acid | Selective labeling of boronate-containing proteins nih.gov |
| Pro-fluorescent Probe | Bis-boronic acid rhodamine | Boronic Acid | Recognition of specific protein motifs rsc.org |
Designing analogues of this compound by modifying its side chain or core structure can significantly alter its biological activity and properties. A key area of research is the synthesis of analogues for Boron Neutron Capture Therapy (BNCT). researchgate.net
One notable example is the synthesis of analogues containing a quaternary α-carbon, such as 2-amino-2-methyl-3-(4-dihydroxyborylphenyl)propionic acid (α-methyl-BPA). researchgate.net The introduction of a methyl group at the α-position creates a quaternary center. It is hypothesized that such modifications could influence the compound's uptake and retention in tumor cells by altering its interaction with amino acid transporters like L-type Amino Acid Transporter 1 (LAT1). nih.govresearchgate.net These analogues are synthesized from starting materials like 4-allylbromobenzene or D,L-alanine. researchgate.net
Another approach to analogue design involves incorporating the boronic acid functionality into more complex peptide structures to create "synthetic lectins". mdpi.com For instance, a combinatorial library of peptides was synthesized where a phenyl boronic acid (PBA) moiety was attached to a diaminobutanoic acid (Dab) residue within the peptide sequence. mdpi.com These synthetic lectins are designed to bind to sialylated glycoproteins, which are often overexpressed on cancer cells. mdpi.com
Table 2: Selected this compound Analogues
| Analogue Name | Structural Modification | Intended Application |
|---|---|---|
| α-Methyl-BPA | Methyl group at the α-carbon, creating a quaternary center | Potential BNCT agent with altered transporter affinity researchgate.net |
| 1-Amino-3-(4-dihydroxyborylbenzyl)cyclobutanecarboxylic acid | Cyclobutane ring incorporated into the backbone | Potential BNCT agent researchgate.net |
Isotopic Labeling Strategies for Research Applications (e.g., ¹⁰B-enrichment)
Isotopic labeling of this compound is crucial for specific research applications, most notably for BNCT. iris-biotech.de BNCT is a binary cancer therapy that relies on the nuclear capture of low-energy thermal neutrons by non-radioactive boron-10 (B1234237) (¹⁰B) atoms that have been selectively delivered to tumor cells. iris-biotech.de This nuclear reaction produces high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) ions, which destroy cells within a very short range (5-9 µm), thereby sparing adjacent healthy tissue. iris-biotech.de
Natural boron consists of two stable isotopes: ¹⁰B (approximately 19.9% abundance) and ¹¹B (approximately 80.1%). iris-biotech.de For BNCT to be effective, the concentration of ¹⁰B at the tumor site must be significantly increased. iris-biotech.de Therefore, L-p-boronophenylalanine (L-BPA) used for this therapy is synthesized using boron that is highly enriched in the ¹⁰B isotope, typically to a purity of 98% or greater. google.com
The synthesis of ¹⁰B-enriched L-BPA (¹⁰B-L-BPA) generally follows established synthetic routes for BPA, but utilizes a ¹⁰B-enriched boronating agent. google.comsemanticscholar.org A common method is the palladium-catalyzed cross-coupling reaction between a protected 4-halophenylalanine derivative (e.g., (S)-N-Boc-4-iodophenylalanine) and a ¹⁰B-enriched diboron (B99234) compound like bis(pinacolato)diboron (B136004). google.comsemanticscholar.org Alternatively, syntheses can use ¹⁰B-enriched trialkyl borates, such as trimethyl-¹⁰B-borate or tributyl-¹⁰B-borate, which can be commercially available. google.com The final steps involve the deprotection of the amino and boronic acid groups to yield the final ¹⁰B-L-BPA product. google.com
Solid-Phase Synthesis of this compound-Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) is a standard and efficient method for creating peptides, and it has been adapted for the incorporation of non-canonical amino acids like this compound. chinesechemsoc.orgresearchgate.net The inclusion of boronic acid-containing residues into peptides allows for the development of protease inhibitors, sensors, and other functional biomolecules. mdpi.com
The phenylalanine-derived boronic acid building block is fully compatible with SPPS protocols. chinesechemsoc.org However, a key challenge during the synthesis of peptides containing multiple boronic acid groups is the potential for intermolecular dehydration between boronic acid moieties, which can lead to aggregation. iris-biotech.de To circumvent this issue, the boronic acid group is typically protected during synthesis. iris-biotech.de A common protecting group is pinanediol, which forms a stable cyclic ester with the boronic acid. iris-biotech.de This protection prevents unwanted side reactions and aggregation. iris-biotech.de
The protected Fmoc-L-4-(pinanediolboryl)phenylalanine can be used as the building block in a standard Fmoc-based SPPS workflow. The pinanediol protecting group is advantageous because it is stable throughout the synthesis cycles but is conveniently cleaved simultaneously with the peptide's release from the solid support resin using strong acid, typically trifluoroacetic acid (TFA). iris-biotech.de For the synthesis of such peptides, TentaGel® resins are often recommended as the solid support. iris-biotech.de The resulting peptides can be further modified, for example, by incorporating charged amino acids like lysine (B10760008) to improve their solubility in aqueous media. iris-biotech.de
Analytical Methodologies for Phenylalanine Boronic Acid and Its Metabolites in Research Studies
Chromatographic Techniques
Chromatographic methods are fundamental for the separation and quantification of PBA and its related compounds from complex biological matrices. nih.gov High-performance liquid chromatography (HPLC) is a cornerstone technique in this field. nih.govmdpi.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of PBA and its impurities. nih.govresearchgate.net This technique separates compounds based on their hydrophobicity. In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.comnih.govresearchgate.net For instance, a mixture of water and acetonitrile (B52724) is often employed as the mobile phase for the purification and characterization of 3-BPA, a positional isomer of PBA. nih.gov The separation of various aromatic boronic acids has been successfully achieved using mixed-mode reversed-phase cation-exchange columns, which also utilize aromatic fragments for pi-pi interactions. sielc.com
The detection of PBA and its metabolites, such as phenylalanine and tyrosine, can be accomplished using UV detectors at specific wavelengths, for example, 230 and 256 nm. researchgate.net The inherent low toxicity of PBA allows for the administration of large doses in some research applications, making the identification and quantification of impurities particularly important. nih.govresearchgate.net
| Compound | Column Type | Mobile Phase | Detection Wavelength | Reference |
|---|---|---|---|---|
| 3-Borono-l-phenylalanine (3-BPA) | C18 reversed-phase | Water/acetonitrile (95:5, v/v) | Not Specified | nih.gov |
| Boron phenylalanine (BPA), Phenylalanine, Tyrosine | Not Specified | Not Specified | 230 and 256 nm | researchgate.net |
| Aromatic Boronic Acids | Primesep P (mixed-mode reversed-phase cation-exchange) | Various | UV, ELSD, CAD, LC/MS | sielc.com |
Precolumn Derivatization Strategies for HPLC Detection (e.g., o-Phthalaldehyde)
To enhance the sensitivity and selectivity of HPLC detection, especially for compounds with weak or no chromophores, precolumn derivatization is a common strategy. chromatographyonline.comgreyhoundchrom.com This involves reacting the analyte with a labeling reagent to form a derivative that is more easily detectable. chromatographyonline.com
o-Phthalaldehyde (OPA) is a widely used derivatization reagent for primary amines, such as the amino group in this compound. chromatographyonline.comacs.org The reaction of OPA with primary amines in the presence of a thiol, like mercaptopropionic acid (MPA), yields highly fluorescent isoindole derivatives. chromatographyonline.com These derivatives can be readily detected by fluorescence detectors, offering high sensitivity. chromatographyonline.comnih.gov This method has been successfully automated, allowing for rapid and accurate analysis of amino acids. chromatographyonline.com The derivatized products can be separated on a C18 column, and the method can be coupled with mass spectrometry for peak confirmation in complex samples. chromatographyonline.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful analytical technique for elemental analysis, offering high sensitivity and the ability to perform isotopic analysis. psu.educdc.gov It is particularly well-suited for the determination of boron in biological samples. psu.educdc.govnih.govmdpi.com The method is fast, requires a small sample size, and can detect metals and metalloids in various biological matrices like whole blood, plasma, and urine. cdc.govnih.gov
A significant challenge in boron analysis by ICP-MS is the "memory effect," where boron from previous samples can adhere to the instrument's components and interfere with subsequent measurements. psu.edumetu.edu.tr Strategies to mitigate this include using sample introduction systems without glass or silica (B1680970) surfaces and employing extended wash-out times between samples. psu.edumetu.edu.tr
Bulk Boron Quantification in Research Samples
Studies have shown that ICP-MS can accurately determine boron concentrations in biological materials down to the nanogram per gram level. psu.edu For instance, it has been used to measure boron levels in blood samples for boron neutron capture therapy (BNCT), demonstrating good correlation with other methods like ICP-AES. nih.gov The technique has also been applied to determine boron in a wide array of soil, sediment, and rock reference materials after rapid acid digestion. researchgate.netbohrium.com
| Sample Type | Key Findings/Technique Aspects | Reference |
|---|---|---|
| Biological Materials | Can determine boron content ≥ 3 ng/g in solution, corresponding to 0.06 µg/g in original material. Use of Be as internal standard. | psu.edu |
| Blood Samples (BNCT) | Good correlation between ICP-MS and ICP-AES for blood boron concentration. Wet-ashing of the sample matrix is considered the reference method. | nih.gov |
| Silicate Samples | An improved boron–mannitol complex wet acid digestion method allows for accurate quantification. | nih.gov |
| Soil, Sediment, Rock | A rapid acid digestion method with ammonia (B1221849) dilution effectively recovers boron and eliminates memory effects. | researchgate.net |
Single-Cell ICP-MS for Cellular Heterogeneity Studies
A groundbreaking advancement in analytical methodology is single-cell ICP-MS (SC-ICP-MS). mdpi.comnih.govresearchgate.netdntb.gov.ua This technique allows for the direct introduction of individual cells into the plasma for analysis, providing information on the elemental content of each cell. nih.govresearchgate.net This is particularly valuable in cancer research, where tumor heterogeneity plays a significant role in therapeutic response. nih.govspectroscopyonline.com
SC-ICP-MS has been instrumental in studying the uptake of 4-borono-L-phenylalanine (BPA) in cancer and normal cell lines. nih.govresearchgate.netgrafiati.com These studies have revealed significant heterogeneity in BPA uptake within a single cell population, with some cells accumulating exceptionally high amounts of boron. nih.govresearchgate.net This level of detail is lost in conventional bulk ICP-MS measurements, which assume uniform uptake across all cells. nih.gov SC-ICP-MS provides in-depth information on the distribution of drug uptake, which is crucial for understanding the molecular mechanisms of therapies like BNCT. nih.govresearchgate.net
Spectroscopic and Fluorometric Assay Development
Spectroscopic and fluorometric assays offer alternative and often complementary methods for the detection and quantification of this compound. These methods are typically based on the specific interaction of the boronic acid moiety with a signaling molecule, leading to a change in its optical properties. acs.orgacs.org
Fluorescence-based sensing methods have been developed for the in situ monitoring of boronic acids. acs.orgacs.org For example, certain dihydroxycoumarin dyes can reversibly bind to boronic acids, forming fluorescent complexes. acs.orgacs.org As the boronic acid is consumed in a reaction, the dye dissociates, and the fluorescence diminishes, providing a real-time indication of reaction progress. acs.orgacs.org This approach is valuable for optimizing chemical reactions involving boronic acids. acs.org
More recently, fluorescent probes have been specifically designed for the detection of PBA. nih.govmdpi.com These probes often utilize a chelating ligand that forms a stable and specific complex with boronic acids, resulting in a change in fluorescence. mdpi.commdpi.com Researchers have developed probes that exhibit a "turn-on" fluorescence response upon binding to PBA, with some showing high selectivity and sensitivity. mdpi.comresearchgate.net For instance, the probe BS-631 was designed to emit red fluorescence upon reaction with BPA, which is advantageous for co-staining experiments with blue-emitting nuclear stains like DAPI. mdpi.com Another probe, W-1-NN, was shown to ratiometrically detect L-BPA by disrupting its inherent excited-state intramolecular proton transfer (ESIPT) mechanism, leading to a blue-shifted emission. nih.gov The development of these probes holds promise for imaging the distribution of PBA in biological systems with high spatial and temporal resolution. nih.govmdpi.com
| Probe Name | Principle of Detection | Key Features | Reference |
|---|---|---|---|
| 6,7-dihydroxy-4-methylcoumarin | Reversible binding to boronic acids, forming fluorescent complexes. | Monitors consumption of boronic acids in reactions. | acs.orgacs.org |
| W-1-NN | Disruption of ESIPT mechanism upon binding L-BPA. | Ratiometric detection with a limit of detection of 7.11 μM. | nih.gov |
| BS-631 | Forms a fluorescent complex with BPA. | Emits red fluorescence (631 nm); detection limit of 19.6 µM. | mdpi.com |
| DAHMI | Reacts with boron-based pharmaceuticals to emit blue fluorescence. | Allows visualization of boron distribution in live cells. | mdpi.com |
| PPN-1 | Off/on fluorescence switching upon complexation with BPA. | Rapid response (reaches plateau within 5 min) and large Stokes shift. | researchgate.net |
Optical Sensing of Biomolecules by this compound Conjugates
This compound (PBA) and its derivatives can be conjugated with other molecules to create optical sensors for various biomolecules. mdpi.comacs.org These sensors operate on the principle that the interaction of the boronic acid moiety with the target biomolecule induces a change in the optical properties of the conjugate, such as color or fluorescence. acs.orgrsc.org The reversible nature of the boronate ester formation with diols makes these conjugates particularly useful for dynamic sensing applications. rsc.org
A significant application of this technology is in the development of sensors for saccharides, like glucose and fructose (B13574). acs.orgmdpi.com The binding of these sugar molecules to the boronic acid part of the conjugate can lead to a measurable change in the sensor's optical signal. acs.orgresearchgate.net For instance, boronic acid-conjugated azobenzenes have been synthesized to act as colorimetric sugar sensors. acs.org The interaction with a sugar molecule disrupts the internal coordination of the sensor, causing a distinct color change. acs.org
Furthermore, PBA conjugates are utilized in the detection of other important biomolecules. For example, the interaction of PBA with salicylhydroxamic acid results in the formation of a stable six-membered ring complex, a principle that can be adapted for sensing applications. rsc.org The binding affinity of these interactions is a key factor in sensor design, with aromatic diols like catechol showing significantly higher affinity for PBA compared to aliphatic diols. rsc.org
Recent research has also focused on creating sophisticated sensing platforms. For example, a system using three different fluorophores immobilized through boronic acid/diol interactions has been developed to produce white light, demonstrating the potential for creating complex and versatile optical sensors. researchgate.net
| Conjugate Type | Target Biomolecule | Sensing Principle | Key Findings |
|---|---|---|---|
| Azobenzene-PBA | Sugars (e.g., glucose) | Colorimetric change upon sugar binding | Demonstrates a significant color change due to disruption of the B-N dative bond. acs.org |
| Pyrene-PBA | Monosaccharides | Fluorescence enhancement/quenching | Binding of glucose and other monosaccharides can be detected. researchgate.net |
| PBA-Viologen | Glucose | Fluorescence recovery | Interaction with glucose recovers the quenched fluorescence of a dye. researchgate.net |
Fluorescence-Based Detection of this compound
Fluorescence spectroscopy offers a highly sensitive method for the detection of this compound. researchgate.netmdpi.com This technique relies on the use of fluorescent probes that specifically interact with boronic acid derivatives, leading to a change in their fluorescence properties. researchgate.netnih.gov
One approach involves the design of small molecule fluorescent sensors that react with this compound to produce a fluorescent signal. researchgate.netmdpi.com For example, a novel red-emitting fluorescent sensor, BS-631, was developed to detect 4-borono-L-phenylalanine (BPA). researchgate.netmdpi.com This sensor emits fluorescence with a maximum wavelength of 631 nm upon reaction with BPA, allowing for quantitative detection with a limit of detection of 19.6 µM. researchgate.netmdpi.com Such sensors are valuable for visualizing the localization of BPA within cells, which is critical for applications like BNCT. mdpi.com
Another strategy involves the use of genetically encoded fluorescent biosensors. biorxiv.orgnih.gov These biosensors incorporate unnatural amino acids, such as p-boronophenylalanine, into the structure of a fluorescent protein. nih.gov The interaction of the boronic acid moiety with a target analyte can modulate the fluorescence of the protein, providing a detectable signal. For instance, a genetically encoded biosensor named pnGFP-Ultra was engineered to detect peroxynitrite with high sensitivity and selectivity. biorxiv.org This biosensor features a p-boronophenylalanine-modified chromophore and exhibits a significant fluorescence turn-on response to peroxynitrite. biorxiv.org
The development of these fluorescent probes addresses the limitations of earlier sensors, such as slow reaction rates and weak fluorescence. researchgate.net Researchers are continuously working on synthesizing new probes with improved properties, including higher quantum yields and stability in aqueous environments, to enhance the detection of this compound and its derivatives in complex biological samples. researchgate.netmdpi.comresearchgate.net
| Probe Name/Type | Target Analyte | Detection Principle | Key Characteristics |
|---|---|---|---|
| BS-631 | 4-borono-L-phenylalanine (BPA) | Reaction with BPA leads to red fluorescence emission | Emission max: 631 nm; LOD: 19.6 µM; Allows for co-staining with nuclear dyes. researchgate.netmdpi.com |
| BITQ | Boronic acids | Fluorescence upon reaction with boronic acids | Designed for improved reaction rate and fluorescence quantum yield. researchgate.net |
| pnGFP-Ultra | Peroxynitrite | Genetically encoded biosensor with a p-boronophenylalanine-modified chromophore | Exhibits a 123-fold fluorescence turn-on response. biorxiv.org |
| DAHMI | Boron-based pharmaceuticals (e.g., L-BPA) | Rapid reaction results in blue fluorescence emission | Allows for visualization of distribution in live tumor cells. mdpi.com |
Phenylalanine Boronic Acid in Materials Science and Supramolecular Chemistry Research
Molecularly Imprinted Polymers (MIPs) for Selective Recognition of Phenylalanine Boronic Acid
Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to have custom-made recognition sites for a specific target molecule. mdpi.com This is achieved by polymerizing functional and cross-linking monomers in the presence of a "template" molecule—in this case, a derivative of this compound such as 4-borono-L-phenylalanine (BPA). mdpi.comnih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target molecule. mdpi.com
In a typical synthesis, methacrylic acid may be used as the functional monomer and ethylene (B1197577) glycol dimethacrylate as the cross-linker. mdpi.comresearchgate.net The prepolymerization complex is formed through non-covalent interactions between the template (BPA) and the functional monomer. mdpi.com Subsequent polymerization locks these interactions into a rigid polymer matrix. mdpi.com
Research has focused on creating MIPs specific to 4-borono-L-phenylalanine for potential use as carrier systems. mdpi.comnih.gov Studies have characterized these MIPs in terms of their adsorption properties, morphology, and structure. For example, a honeycomb-like MIP composed of methacrylic acid and ethylene glycol dimethacrylate demonstrated a specific binding capacity for BPA. mdpi.comnih.gov
| MIP Characteristic | Finding | Reference |
| Template Molecule | 4-borono-L-phenylalanine (BPA) | mdpi.comnih.gov |
| Functional Monomer | Methacrylic Acid | mdpi.comresearchgate.net |
| Cross-linker | Ethylene Glycol Dimethacrylate | mdpi.comresearchgate.net |
| Binding Capacity | 330.4 ± 4.6 ng g⁻¹ | mdpi.comnih.gov |
| Imprinting Factor | 2.04 | mdpi.comnih.gov |
| Morphology | Ordered, porous, honeycomb-like | mdpi.comnih.gov |
Theoretical analysis has suggested that the binding capacity of these MIPs can be influenced by the pH of the solution, as different anionic forms of the BPA analyte may exist, affecting the interactions within the imprinted cavity. mdpi.comnih.gov The specific interactions often involve the –COOH and –NH₃⁺ groups of the BPA template, while the –B(OH)₂ group may not participate as strongly in the binding, potentially limiting capacity in certain conditions. mdpi.com These findings highlight the potential of MIPs as effective systems for the selective recognition and potential delivery of this compound. mdpi.com
Receptor Design for Selective Sensing and Recognition of Diols and Other Analytes
The boronic acid functional group is a cornerstone in the design of synthetic receptors for the selective recognition of compounds containing 1,2- or 1,3-diol moieties, such as saccharides. nih.govmdpi.com This capability stems from the ability of boronic acids to form reversible covalent cyclic esters with these diols in aqueous environments. nih.govmdpi.com The equilibrium between the boronic acid and the diol-boronate complex is influenced by factors such as the pH of the solution and the pKa of the boronic acid, making the recognition process tunable. mdpi.com
This specific interaction has been widely exploited to develop sensors for biologically important diol-containing molecules. nih.gov The binding event can be translated into a detectable signal through various transducer mechanisms, including fluorescent, colorimetric, or electrochemical readouts. mdpi.comnih.gov For instance, fluorescent sensors can be designed by linking a boronic acid recognition site to a fluorogenic unit; the binding of a diol alters the electronic properties of the boronic acid, which in turn modulates the fluorescence emission. nih.gov
Beyond simple diols, boronic acid derivatives can also be designed to detect other analytes. As Lewis acids, they can interact with nucleophiles like fluoride (B91410) and cyanide ions. nih.gov Furthermore, phenylboronic acids can be oxidized by hydrogen peroxide, a phenomenon that has been used to develop sensors for reactive oxygen species. nih.govnih.gov
The effectiveness of these receptors can be enhanced by incorporating them into more complex systems. For example, immobilizing boronic acid-based receptors onto a surface or embedding them within a polymeric matrix can create robust and reusable sensors. nih.gov The development of diboronic acid receptors has also been explored to improve binding affinity and selectivity for specific saccharides. mdpi.com
Applications in Membrane-Based Transport Phenomena Research
This compound, specifically p-borono-phenylalanine (BPA), has been a subject of intense study in membrane transport research, largely due to its use as a boron delivery agent. nih.govallenpress.combioone.org Understanding how BPA crosses the cell membrane is critical to optimizing its delivery to target cells. nih.gov
Research indicates that BPA does not simply diffuse across the cell membrane but is actively transported by specific carrier systems. bioone.orgresearchgate.net Studies using various cell lines have demonstrated that BPA transport is mediated by amino acid transport systems, particularly the L-type amino acid transporter (LAT1). nih.govallenpress.comnih.gov The L-system is responsible for the transport of large neutral amino acids, and BPA, as an analog of phenylalanine, is a suitable substrate. nih.govbioone.org
Several key findings support the active transport mechanism:
Temperature Dependence: The transport process is significantly affected by temperature, which is characteristic of carrier-mediated transport rather than simple diffusion. bioone.org
Competitive Inhibition: The uptake of BPA can be inhibited by the presence of other large neutral amino acids, such as L-tyrosine, indicating that they compete for the same transport system. bioone.org
Trans-stimulation: Pre-loading cells with other amino acids that use the L or A transport systems can stimulate a subsequent increase in BPA uptake. nih.govallenpress.com
Kinetic analyses have identified LAT1, LAT2, and ATB⁰,⁺ as transporters capable of mediating BPA uptake with varying affinities. nih.gov The affinity of these transporters for BPA is comparable to their affinity for endogenous amino acids, suggesting they can be effective in vivo. nih.gov At concentrations relevant to clinical use, both LAT1 and ATB⁰,⁺ are believed to contribute significantly to the accumulation of BPA in cells. nih.gov
| Transporter | Affinity for BPA | Role in BPA Transport | Reference |
| LAT1 | High | A key transporter, especially at lower BPA concentrations; Na⁺-independent. | nih.gov |
| LAT2 | Medium | Contributes to BPA transport. | nih.gov |
| ATB⁰,⁺ | Low | Significant contributor to BPA uptake, particularly at higher clinical doses. | nih.gov |
These investigations into the membrane transport of this compound are crucial for understanding its cellular pharmacokinetics and for designing strategies to enhance its selective delivery. nih.govnih.gov
Advanced Research Directions and Future Perspectives in Phenylalanine Boronic Acid Chemistry
Exploration of Novel Phenylalanine Boronic Acid Analogs with Tuned Specificity
The development of novel this compound analogs with fine-tuned specificity is a cornerstone of advancing their therapeutic and diagnostic potential. Researchers are actively exploring how structural modifications to the phenylalanine scaffold and the boronic acid group can enhance binding affinity and selectivity for specific biological targets.
One key area of investigation is the synthesis of positional isomers of boronic acid on the phenyl ring. For instance, studies have compared 3-borono-L-phenylalanine (3-BPA) with the more commonly used 4-borono-L-phenylalanine (4-BPA). mdpi.com It was discovered that 3-BPA exhibits significantly higher water solubility than 4-BPA, a critical property for drug development. mdpi.com While both isomers show similar uptake in cancer cells via the L-type amino acid transporter 1 (LAT1), the improved solubility of 3-BPA suggests it could be a superior lead compound for developing new agents for Boron Neutron Capture Therapy (BNCT). mdpi.com This highlights how subtle changes in the substitution pattern on the phenyl ring can dramatically alter the physicochemical properties of the molecule.
Furthermore, the introduction of different substituents on the phenyl ring is being explored to modulate biological activity. For example, the synthesis of enantiomeric 1-acetamido boronic acids, which are analogs of phenylalanine and its derivatives (p-fluorophenylalanine, p-chlorophenylalanine), has demonstrated their potent and competitive inhibition of serine proteases like subtilisin Carlsberg and α-chymotrypsin. acs.org Interestingly, a reversal of the typical "l"-stereoselectivity was observed with [1-acetamido-2-(1-naphthyl)ethyl]boronic acid, where the d-enantiomer was a more potent inhibitor of α-chymotrypsin. acs.org This unexpected finding underscores the complex structure-activity relationships and the potential for discovering highly specific inhibitors through rational design.
The creation of bis-boronic acid compounds is another strategy to enhance selectivity, particularly for saccharides. By synthesizing regioisomeric bis-boronic acids using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, researchers have shown that the distance between the two boronic acid groups is crucial for glucose selectivity. rsc.org This approach aims to achieve two-point binding interactions with target molecules, thereby increasing affinity and specificity. rsc.org
These research efforts demonstrate a clear trend towards the rational design of this compound analogs. By systematically modifying their structure, scientists aim to create molecules with tailored properties for specific biological applications, from improved drug delivery to highly selective enzyme inhibition.
Integration of this compound into Complex Bioconjugates
The unique reactivity of the boronic acid group makes this compound an excellent building block for constructing complex bioconjugates. These bioconjugates can combine the targeting capabilities of peptides or other biomolecules with the functional properties of the boronic acid moiety, leading to novel therapeutic and diagnostic agents.
A significant advancement in this area is the site-specific, late-stage modification of peptides using a phenylalanine-based boronic acid "handle". chinesechemsoc.org This strategy utilizes a copper-catalyzed Chan-Lam coupling reaction between the this compound and imidazole (B134444) derivatives. chinesechemsoc.org This method demonstrates excellent functional group tolerance and allows for the incorporation of various molecules, including those relevant to drug development, to create peptide-drug conjugates and cyclic peptides. chinesechemsoc.org The ability to perform these modifications on unprotected peptide side chains highlights the versatility and robustness of this approach in bioconjugation chemistry. chinesechemsoc.org
The genetic incorporation of p-borono-phenylalanine into proteins represents another powerful technique for creating sophisticated bioconjugates. rsc.org This method allows for the precise placement of the boronic acid functionality within a protein structure, enabling subsequent modifications through reactions like the Suzuki-Miyaura cross-coupling. rsc.orgresearchgate.net This opens up possibilities for creating proteins with novel functions and for their detection and purification through boronate ester formation. researchgate.net
This compound can also be integrated into peptidomimetic structures to create potent biological inhibitors. For example, dipeptide boronic acid proteasome inhibitors have been synthesized that show greater potency than the clinically approved drug bortezomib. nih.govmdpi.com These compounds work by inhibiting the proteasome, a key cellular machinery for protein degradation, which can lead to the inhibition of cancer cell growth. thno.org
The pH-dependent reversible interaction of boronic acids with diols, such as those found in catechols and salicylhydroxamates, is another key feature exploited in bioconjugation. iris-biotech.de By incorporating this compound into peptide backbones, it's possible to create systems for the controlled release of payloads. iris-biotech.de These complexes are stable at neutral pH but can be designed to break apart in the acidic microenvironments often found in tumors or within cellular lysosomes, allowing for targeted drug delivery. iris-biotech.de
Development of Advanced Methodologies for Studying Boronic Acid-Biomolecule Interactions
A thorough understanding of the interactions between boronic acids and biomolecules is crucial for the rational design of new drugs and diagnostics. To this end, researchers are developing and refining advanced analytical techniques to probe these interactions with greater precision and detail.
Affinity capillary electrophoresis (ACE) has been established as a versatile and accurate method for studying the binding between boronic acids and a wide range of cis-diol-containing biomolecules, including monosaccharides. acs.org This technique offers several advantages, such as the ability to study multiple interactions simultaneously and a low requirement for the purity of the binding partners. acs.org ACE has been used to conduct quantitative, comparative studies on the interactions between various boronic acids and biologically important monosaccharides, providing new insights into the relationship between binding strength and molecular structure. acs.org
Isothermal titration calorimetry (ITC) is another powerful tool for characterizing the thermodynamics of binding between boronic acids and biomolecules. rsc.org ITC has been effectively used to determine the binding affinity and selectivity of newly synthesized bis-boronic acid compounds for saccharides like glucose and fructose (B13574). rsc.org This method provides direct measurement of the binding constant, enthalpy, and stoichiometry of the interaction, offering a complete thermodynamic profile.
Spectroscopic techniques, particularly fluorescence spectroscopy, are widely used to monitor boronic acid-biomolecule interactions in real-time. Fluorescent sensors incorporating boronic acid moieties can be designed to exhibit changes in their fluorescence properties upon binding to target molecules. rsc.org For instance, a fluorescent receptor based on a bis-boronic acid motif showed different fluorescent responses upon interaction with glucose versus fructose, demonstrating its potential for selective saccharide sensing. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹¹B-NMR, is invaluable for studying the structure and stability of boronic acid complexes. It has been used to investigate the complex formation between p-BPA and various monosaccharides, confirming the formation of stable complexes and identifying the strongest binders. nih.gov ¹¹B-NMR can also reveal the pH-dependent hybridization state of the boron atom, providing information on the stability of conjugates under different conditions. rsc.org
These advanced methodologies are essential for elucidating the intricate details of boronic acid-biomolecule interactions, thereby guiding the design of next-generation this compound-based compounds with enhanced performance.
Rational Design of this compound-Based Probes for Unexplored Biological Targets
The unique properties of this compound make it an attractive scaffold for designing probes to investigate and target unexplored biological systems. The ability of boronic acids to form reversible covalent bonds with diols and other functional groups allows for the development of highly specific probes for various biomolecules and cellular components. rsc.orgthno.org
A key application of this compound probes is in the targeting of cancer cells. Phenylboronic acid (PBA) and its derivatives can selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells. thno.org This interaction provides a basis for designing targeted therapies and diagnostic tools. thno.org Research has expanded from simple PBA derivatives to more complex nanomaterials and drug-delivery systems that leverage this specificity for improved therapeutic efficacy. thno.org For example, 4-borono-L-phenylalanine (BPA) is a well-known agent for Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. nih.gov Its uptake is mediated by the L-type amino acid transporter 1 (LAT1), which is frequently overexpressed in cancer cells. mdpi.comnih.gov
The development of novel boron-containing amino acids aims to improve upon existing agents like BPA. For instance, 3-borono-L-tyrosine (BTS) has been designed as a borylated amino acid mimetic with enhanced solubility and tumor boron delivery. acs.org In vitro studies have shown that BTS has a significantly higher uptake and increased cellular retention in cancer cells compared to BPA, while still being transported by LAT1. acs.org This makes it a promising candidate for improving the effectiveness of BNCT. acs.org
This compound derivatives are also being developed as bioorthogonal probes for site-selective labeling of proteins. researchgate.net Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. Boronic acids can participate in several bioorthogonal reactions, including iminoboronate formation and boronic ester formation. researchgate.net This allows for the precise attachment of functional groups to proteins, enabling a wide range of applications in chemical biology and drug discovery. researchgate.net
Furthermore, the design of fluorescent probes based on this compound allows for the real-time detection of specific biomolecules. Novel bis-boronic acid compounds have been synthesized that act as fluorescent sensors for saccharides, with the ability to distinguish between glucose and fructose based on their fluorescent response. rsc.org Such probes have significant potential for applications in diagnostics and monitoring of biological processes.
Computational Design and Predictive Modeling for Structure-Activity Relationships
Computational methods are playing an increasingly vital role in the design and optimization of this compound derivatives. These in silico approaches allow researchers to predict the binding affinity, selectivity, and other properties of new compounds before they are synthesized, saving time and resources.
Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to a protein target. chemrxiv.orgbiorxiv.org This method has been used to study the interaction between boronic acid derivatives and various enzymes, such as the urokinase-type plasminogen activator (uPA), a protein involved in metastasis. biorxiv.org By modeling the interactions within the binding pocket, researchers can identify key amino acid residues involved in binding and predict the inhibitory potential of different compounds. biorxiv.org
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and energetics of molecular interactions. biorxiv.org DFT has been employed to calculate the binding energy of boronic acid derivatives to their target proteins, offering insights into the stability of the protein-ligand complex. biorxiv.org These calculations can help in understanding the conformational stability of the target protein upon ligand binding. chemrxiv.org
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. nih.govmdpi.com Computational tools are used to build SAR models that can predict the activity of new analogs. For example, in the development of inhibitors for thymidylate synthase, a computational and structure-guided lead optimization strategy was used to explore the SAR of a series of compounds, leading to the identification of more potent and selective inhibitors. nih.gov
Pharmacophore modeling is another important computational approach used to identify the essential three-dimensional arrangement of functional groups required for biological activity. biorxiv.org By generating a pharmacophore model based on a set of active compounds, researchers can search large chemical databases for new molecules that fit the model and are likely to have the desired activity. biorxiv.org
These computational approaches, from molecular docking and QM calculations to SAR and pharmacophore modeling, are powerful tools for the rational design of this compound derivatives with optimized properties for specific biological applications. They provide a predictive framework that complements experimental studies and accelerates the discovery of new therapeutic and diagnostic agents.
Q & A
Basic: What synthetic strategies are employed to prepare phenylalanine boronic acid derivatives for drug discovery?
This compound derivatives, such as proteasome inhibitors like bortezomib, are synthesized via multicomponent reactions (MCRs) or peptide coupling strategies. Key steps include:
- Automated high-throughput synthesis : Using MCRs to efficiently explore boronic acid chemical space, followed by rapid mass spectrometry (MS) analysis to validate reaction outcomes .
- Peptide coupling : α-aminoacyl phenylalanine pinanediol boronic esters are coupled with acylating agents (e.g., EDC/HOBt) to form dipeptidyl boronic acids, followed by deprotection under basic conditions .
- Prodrug synthesis : Boronic acids are often synthesized as esters (e.g., pinacol esters) to improve stability and purification, followed by hydrolysis to yield the active boronic acid .
Basic: How do buffer conditions influence the selectivity of PBA in glycoprotein binding studies?
PBA’s interaction with glycoproteins depends on diol-binding specificity and experimental conditions:
- Buffer pH : Boronic acid-diol binding is optimal at pH > 8.5, where the boronate ester forms. Lower pH reduces binding affinity .
- Competing anions : Phosphate buffers can compete with diols for boronic acid binding, reducing selectivity. Switching to HEPES or Tris buffers minimizes interference .
- Surface functionalization : Immobilizing PBA on carboxymethyl dextran-coated substrates enhances glycoprotein capture efficiency, as demonstrated via surface plasmon resonance (SPR) .
Advanced: What mechanistic insights explain PBA’s reaction with peroxynitrite (ONOO⁻) in oxidative stress models?
PBA reacts with ONOO⁻ via boronate oxidation, forming phenylalanine and boric acid as byproducts. Key findings include:
- HPLC analysis : Monitoring reaction kinetics via HPLC reveals a 1:1 stoichiometry between PBA and ONOO⁻, with a second-order rate constant of ~1.5 × 10³ M⁻¹s⁻¹ .
- Fluorescence quenching : The reaction disrupts PBA’s boronate-fluorophore conjugates, enabling real-time detection of ONOO⁻ in cellular models .
- Therapeutic implications : This reactivity underpins PBA’s use in imaging oxidative stress but may limit its stability in ONOO⁻-rich environments .
Advanced: How can researchers resolve contradictions in PBA-based sensor performance for bacterial detection?
Discrepancies in selectivity (e.g., Gram-positive vs. Gram-negative bacteria) arise from non-specific interactions:
- Secondary interactions : Hydrophobic or electrostatic interactions with bacterial membranes can overshadow diol-specific binding. Mitigation strategies include:
- Validation : Cross-referencing SPR data with fluorescence microscopy confirms binding specificity to bacterial surface glycolipids .
Advanced: What experimental approaches validate the proteasome inhibition mechanism of bortezomib (PBA derivative) in cancer models?
Bortezomib’s inhibition of the 20S proteasome is studied via:
- Crystallography : Structural analysis shows its boronic acid moiety forms a tetrahedral adduct with the β5-subunit’s catalytic threonine, blocking chymotrypsin-like activity .
- Cellular assays : Measuring NF-κB activation and ubiquitinated protein accumulation confirms proteasome inhibition. For example, IC₅₀ values in myeloma cells range from 3–10 nM .
- In vivo models : Xenograft studies in mice demonstrate dose-dependent tumor regression, with optimal efficacy at 1.0 mg/kg (twice weekly) .
Advanced: How can MALDI-MS challenges in analyzing peptide boronic acids be overcome?
Peptide boronic acids often dehydrate or form boroxines during MALDI-MS, complicating analysis. Solutions include:
- Derivatization : Converting boronic acids to cyclic esters (e.g., with 1,2-diols) prevents trimerization. For example, mannitol derivatization stabilizes the analyte .
- Matrix selection : Using α-cyano-4-hydroxycinnamic acid (CHCA) enhances ionization efficiency for boronic acid-peptide conjugates .
- Post-source decay (PSD) : Sequencing peptides via PSD fragmentation avoids interference from boroxine artifacts .
Basic: What structural features of PBA enable its proteasome inhibitory activity?
- Boronic acid group : Forms a reversible covalent bond with the proteasome’s catalytic threonine, enabling sustained inhibition .
- Peptide backbone : The phenylalanine-leucine dipeptide mimics natural proteasome substrates, enhancing binding specificity .
- Stereochemistry : The (R)-configuration at the boron atom optimizes steric complementarity with the proteasome’s active site .
Advanced: How do non-specific interactions affect boronic acid-based separations, and how are they mitigated?
Non-specific binding (e.g., hydrophobic interactions) reduces separation efficiency. Strategies include:
- Buffer optimization : Adding surfactants (e.g., Tween-20) or chaotropic agents (e.g., urea) disrupts non-covalent interactions .
- Dual-affinity systems : Combining PBA with lectins (e.g., concanavalin A) enhances glycoprotein selectivity through orthogonal binding .
- Computational modeling : Molecular dynamics simulations predict secondary interaction hotspots, guiding surface modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
